Product packaging for sanggenon O(Cat. No.:)

sanggenon O

Cat. No.: B1256516
M. Wt: 708.7 g/mol
InChI Key: XETHJOZXBVWLLM-HCAFVXMDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview and Source Sanggenon O is a prenylated flavonoid compound isolated from the root bark of Morus alba (white mulberry), a plant used in traditional medicine . As a member of the sanggenon family of Diels-Alder-type adducts, it is a compound of significant interest for scientific investigation into its potential bioactivities . This product is offered as a high-purity analytical standard to support various research applications. Potential Research Applications While specific studies on this compound are required, related sanggenon compounds have demonstrated a range of biological activities in preclinical research. Based on the established profile of its analogs, this compound may be of interest for studies in: • Anti-inflammatory Research : Sanggenon A and others have shown potent anti-inflammatory effects by inhibiting NF-κB signaling and reducing the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines . • Antiviral Research : Sanggenon C has exhibited significant efficacy in inhibiting viral replication, such as the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), by modulating the TRAF2/NF-κB pathway . • Antioxidant and Cytoprotective Research : Sanggenons C and D protect mesenchymal stem cells (MSCs) from oxidative stress through multiple pathways, including electron transfer and metal-ion binding . • Neuropharmacological Research : Sanggenon G has demonstrated antidepressant-like effects in animal models, which appear to be mediated through the serotonergic system . Important Notice This product is labeled "For Research Use Only" (RUO) . RUO products are intended solely for laboratory research purposes and are not intended for use in the diagnosis, prevention, or treatment of human diseases, or for any other medical, therapeutic, or diagnostic procedures . They are not to be administered to humans or used as components of clinical diagnostics. This product has not been evaluated for safety or efficacy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H36O12 B1256516 sanggenon O

Properties

Molecular Formula

C40H36O12

Molecular Weight

708.7 g/mol

IUPAC Name

(5aS,10aR)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one

InChI

InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39+,40+/m1/s1

InChI Key

XETHJOZXBVWLLM-HCAFVXMDSA-N

SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O

Isomeric SMILES

CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)O[C@]6(C7=C(C=C(C=C7)O)O[C@]6(C5=O)O)CC=C(C)C)O

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O

Synonyms

sanggenon O

Origin of Product

United States

Foundational & Exploratory

Sanggenon O: A Technical Guide on its Discovery, Origin, and Analysis in Morus alba

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This document provides a comprehensive technical overview of Sanggenon O, a complex Diels-Alder type isoprenylated flavonoid found in the root bark of Morus alba (White Mulberry). Initially discovered in the early 1980s from the traditional Chinese medicine "Sāng-Bái-Pí," this compound is a product of the plant's specialized flavonoid biosynthesis pathway. This guide details its discovery, physicochemical properties, and biosynthetic origins. Furthermore, it provides in-depth experimental protocols for its extraction, isolation, and structural elucidation. Quantitative data is presented to contextualize its abundance. Finally, relevant signaling pathways potentially modulated by this class of compounds are illustrated, providing a basis for understanding its biological activities. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Discovery and Origin

This compound was first isolated and identified in 1982 by Nomura and his colleagues from an acetone extract of the Chinese crude drug "Sāng-Bái-Pí," which is the dried root bark of Morus species (Moraceae)[1][2]. This discovery was part of a broader investigation into the chemical constituents of mulberry root bark, which led to the identification of a series of unique and structurally complex flavonoids, many of which are Diels-Alder type adducts[2][3]. This compound is a structural isomer of Sanggenon C and is considered to be biogenetically formed through a Diels-Alder type reaction between a chalcone derivative and a dehydroprenylflavanone derivative[1]. Its primary natural source remains the root bark of Morus alba and related species[4].

Physicochemical Properties and Structure

This compound is a complex flavanone derivative. Its structure has been elucidated through extensive spectroscopic analysis.

PropertyDataSource
Molecular Formula C₄₀H₃₆O₁₂[PubChem CID: 15479637]
Molecular Weight 708.7 g/mol [PubChem CID: 15479637]
IUPAC Name (5aS,10aR)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-benzofuro[3,2-b]chromen-11-one[PubChem CID: 15479637]
Appearance Amorphous Powder[1]
Type Isoprenylated Flavonoid (Diels-Alder Adduct)[1][2]

Biosynthesis and Origin in Morus alba

The origin of this compound lies in the intricate flavonoid biosynthesis pathway within Morus alba. This pathway begins with the general phenylpropanoid pathway, leading to the formation of chalcones, which are precursors to all flavonoids. The unique structure of this compound arises from a subsequent, highly specific enzymatic reaction.

The biosynthesis is believed to proceed as follows:

  • Phenylpropanoid Pathway: The amino acid Phenylalanine is converted into p-Coumaroyl-CoA through the action of enzymes such as Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).

  • Chalcone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Flavanone Formation: Chalcone isomerase (CHI) converts the chalcone into a flavanone (e.g., naringenin).

  • Diels-Alder Cycloaddition: The hallmark of sanggenon biosynthesis is a proposed enzymatic Diels-Alder [4+2] cycloaddition. A dehydroprenylated flavanone derivative acts as the diene, and a chalcone derivative serves as the dienophile. This reaction forms the characteristic cyclohexene ring that links the two flavonoid-type moieties, resulting in the complex this compound skeleton[1].

G cluster_legend Legend Phenylalanine Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA PAL, C4H, 4CL Chalcone Naringenin Chalcone pCoumaroylCoA->Chalcone CHS (+ 3x Malonyl-CoA) Flavanone Flavanone Precursor (e.g., Naringenin) Chalcone->Flavanone CHI ChalconeDeriv Chalcone Derivative (Dienophile) Chalcone->ChalconeDeriv Modification Prenylflavanone Dehydroprenylflavanone (Diene) Flavanone->Prenylflavanone Prenylation & Modification SanggenonO This compound Prenylflavanone->SanggenonO Enzymatic Diels-Alder [4+2] Cycloaddition ChalconeDeriv->SanggenonO Enzymatic Diels-Alder [4+2] Cycloaddition key1 Key Intermediates key2 Diels-Alder Reactants key3 Final Product

Caption: Putative biosynthetic pathway of this compound in Morus alba.

Experimental Protocols

Extraction and Isolation

The following is a representative protocol for the isolation of sanggenons, including this compound, from Morus alba root bark, synthesized from multiple reported methods[4][5].

  • Preparation of Plant Material: Dried root bark of Morus alba is pulverized into a fine powder.

  • Initial Extraction: The powdered bark is extracted exhaustively with methanol (MeOH) or acetone at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The flavonoid components, including this compound, are typically enriched in the EtOAc fraction.

  • Column Chromatography: The dried EtOAc fraction is subjected to repeated column chromatography for purification.

    • Silica Gel Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of chloroform-methanol or hexane-ethyl acetate to yield several sub-fractions.

    • ODS Chromatography: Sub-fractions rich in sanggenons are further purified using octadecylsilyl (ODS) reverse-phase chromatography with a methanol-water gradient.

    • Sephadex LH-20 Chromatography: Final purification is often achieved using a Sephadex LH-20 column with methanol as the eluent to remove remaining impurities, yielding purified this compound.

  • Purity Analysis: The purity of the isolated compound is confirmed by High-Performance Liquid Chromatography (HPLC).

Caption: General experimental workflow for the isolation of this compound.

Structural Elucidation

The structure of isolated compounds like this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Techniques like Fast Atom Bombardment MS (FAB-MS) or Electrospray Ionization MS (ESI-MS) are used to determine the exact molecular weight and molecular formula of the compound[1][4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework. ¹H-NMR reveals the number of different types of protons and their neighboring environments, while ¹³C-NMR shows the number of different carbon atoms. Advanced 2D-NMR techniques (e.g., COSY, HMQC, HMBC) are crucial for establishing the connectivity between atoms in a complex molecule like this compound[4].

  • Ultraviolet (UV) Spectroscopy: UV spectroscopy in methanol provides information about the chromophoric system of the flavonoid, which is characteristic of the flavanone skeleton[1].

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups[1][4].

Quantitative Data

Quantitative analysis of specific flavonoids in Morus alba extracts can be challenging due to the chemical complexity. However, studies on standardized extracts provide valuable data. A specialized extract of Morus alba root bark, designated MA60, was analyzed for its sanggenon content.

CompoundConcentration in MA60 Extract (% w/w)
Sanggenon C10.7%
Sanggenon D6.9%
Sanggenon B1.2%
Sanggenon G1.2%
This compound 0.8%
Sanggenon E1.0%
Data sourced from Langeder et al., 2023, as cited in[5].

Biological Activity and Associated Signaling Pathways

While specific signaling pathway studies for this compound are limited, extensive research on closely related Diels-Alder adducts from Morus alba, such as Sanggenon A and Kuwanon T, has elucidated their potent anti-inflammatory effects[6][7]. These compounds are known to modulate key inflammatory signaling pathways, which are likely shared by this compound due to structural similarity.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli (like LPS) trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6). Sanggenons A and T have been shown to prevent the activation of NF-κB[7][8].

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_cyto p50/p65 (Inactive NF-κB) IkB->NFkB_cyto Degrades & Releases NFkB_nuc p50/p65 (Active NF-κB) NFkB_cyto->NFkB_nuc Translocation DNA DNA Binding NFkB_nuc->DNA Nucleus NUCLEUS Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Genes Sanggenon Sanggenon A / T Sanggenon->IKK Inhibits

Caption: Inhibition of the canonical NF-κB signaling pathway by sanggenons.

Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In response to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various protective genes, including Heme Oxygenase-1 (HO-1). Sanggenon A and Kuwanon T have been demonstrated to induce the expression of HO-1 through the activation of Nrf2[6][8].

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by sanggenons.

Conclusion

This compound stands out as a structurally remarkable natural product originating from the root bark of Morus alba. Its discovery in the 1980s unveiled a new class of complex flavonoids formed via a Diels-Alder cycloaddition, a unique feature in plant biosynthesis. The detailed protocols for its isolation and the sophisticated spectroscopic methods required for its characterization underscore the complexity of natural product chemistry. While its precise biological activities are still under investigation, the well-documented anti-inflammatory and antioxidant properties of its structural analogs suggest that this compound is a promising candidate for further pharmacological research, particularly in the context of inflammatory diseases and conditions related to oxidative stress. Future studies should focus on elucidating the specific molecular targets of this compound to fully realize its therapeutic potential.

References

Sanggenon O: A Technical Overview of its Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

ParameterValueReference
IUPAC Name (5aS,10aR)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-onePubChem CID: 15479637
CAS Number 101664-32-8PubChem CID: 15479637

Abstract

Sanggenon O, a complex Diels-Alder type adduct isolated from the root bark of Morus species, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its anti-inflammatory activities. While research specifically on this compound is emerging, data from its closely related diastereomer, sanggenon C, provides significant insights into its potential mechanisms of action. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in its biological effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by inhibiting key mediators in the inflammatory cascade. Studies have shown that both this compound and its diastereomer, sanggenon C, effectively suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[2] Notably, this compound exhibited stronger inhibitory effects on NO production and Nuclear Factor-kappa B (NF-κB) activation compared to sanggenon C.[2]

Quantitative Data on Anti-inflammatory Effects
CompoundAssayCell LineTreatmentObserved EffectReference
This compound Nitric Oxide (NO) ProductionRAW264.710 µMStrong inhibition of LPS-induced NO production[2]
This compound NF-κB ActivationRAW264.710 µMStrong inhibition of LPS-induced NF-κB activation[2]
This compound iNOS Protein ExpressionRAW264.71 µM, 10 µMSuppression of LPS-induced iNOS expression[2]
Sanggenon CNF-κB ActivationRAW264.710 µMInhibition of LPS-induced NF-κB activation[2]
Sanggenon CiNOS Protein ExpressionRAW264.71 µM, 10 µMSuppression of LPS-induced iNOS expression[2]

Signaling Pathway

The primary anti-inflammatory mechanism of this compound involves the inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2).

sanggenon_O_NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) nucleus Nucleus NFkB_active->nucleus Translocation inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) nucleus->inflammatory_genes Upregulates sanggenon_O This compound sanggenon_O->IKK Inhibits IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->NFkB_active IκBα degradation

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the anti-inflammatory effects of this compound. Researchers should optimize these protocols for their specific experimental conditions.

NF-κB Reporter Assay (SEAP)

This assay quantitatively measures the activity of NF-κB transcription factor in response to stimuli.

  • Cell Culture: RAW264.7 cells stably transfected with a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound (e.g., 1 µM, 10 µM) for 2 hours.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NF-κB activation.

  • SEAP Detection: The cell culture supernatant is collected, and SEAP activity is measured using a chemiluminescent substrate according to the manufacturer's instructions.

  • Data Analysis: Luminescence is measured using a microplate reader. The inhibitory effect of this compound is calculated as the percentage reduction in SEAP activity compared to the LPS-stimulated control.

nfkb_reporter_assay_workflow start Start culture Culture RAW264.7-NF-κB-SEAP cells start->culture seed Seed cells in 96-well plate culture->seed treat Pre-treat with this compound seed->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect supernatant incubate->collect measure Measure SEAP activity collect->measure analyze Analyze data measure->analyze end End analyze->end

Caption: Workflow for NF-κB secreted alkaline phosphatase (SEAP) reporter assay.

Western Blot for iNOS Expression

This technique is used to detect and quantify the expression of the iNOS protein.

  • Cell Lysis: RAW264.7 cells are treated with this compound and/or LPS as described above. After incubation, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for iNOS overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensity is quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

western_blot_workflow start Start cell_treatment Cell treatment and lysis start->cell_treatment protein_quant Protein quantification (BCA) cell_treatment->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking (5% milk/BSA) transfer->blocking primary_ab Primary antibody (anti-iNOS) blocking->primary_ab secondary_ab HRP-conjugated secondary antibody primary_ab->secondary_ab detection ECL detection secondary_ab->detection analysis Densitometry analysis detection->analysis end End analysis->end

Caption: General workflow for Western blot analysis of iNOS protein expression.

Conclusion and Future Directions

This compound is a promising natural product with potent anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB signaling pathway. While current research provides a solid foundation, further studies are warranted to fully elucidate its therapeutic potential. Future research should focus on obtaining precise quantitative data, such as IC50 values, for this compound in various inflammatory models. Additionally, comprehensive in vivo studies are necessary to evaluate its efficacy, safety, and pharmacokinetic profile. The exploration of its effects on other signaling pathways and its potential applications in other disease areas, such as cancer, also represent exciting avenues for future investigation. This detailed technical guide serves as a valuable resource for researchers dedicated to advancing our understanding of this compound and its potential translation into novel therapeutic agents.

References

The Biosynthesis of Sanggenon O in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenon O, a complex prenylated flavonoid found in plants of the Morus genus (mulberry), has garnered significant interest for its diverse pharmacological activities. As a Diels-Alder type adduct, its biosynthesis represents a fascinating example of specialized metabolic engineering in plants. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the key enzymatic steps, precursor molecules, and regulatory aspects. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery, facilitating further investigation and potential biotechnological production of this promising bioactive compound.

Introduction

The Moraceae family, particularly the genus Morus, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the prenylated flavonoids, including the sanggenons, stand out for their complex chemical structures and potent therapeutic properties. This compound is a prominent member of this class, characterized by a unique cyclohexene moiety formed through a [4+2] cycloaddition reaction. Understanding the intricate biosynthetic machinery that plants employ to construct such complex molecules is paramount for harnessing their full potential, whether through metabolic engineering of plants or heterologous expression systems. This guide synthesizes the available scientific literature to present a detailed account of the this compound biosynthesis pathway.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and diverges into specialized flavonoid and prenylflavonoid metabolism. The overall pathway can be conceptualized in three key stages:

  • Formation of the Chalcone Dienophile: The biosynthesis initiates with the production of a specific chalcone molecule that serves as the dienophile in the subsequent Diels-Alder reaction.

  • Formation of the Dehydroprenylflavanone Diene: Concurrently, a dehydroprenylflavanone is synthesized, which acts as the diene for the cycloaddition.

  • The Diels-Alder Cycloaddition: The final step involves the enzymatic [4+2] cycloaddition of the chalcone and the dehydroprenylflavanone to yield this compound.

A detailed schematic of the proposed pathway is presented below, followed by a discussion of each stage.

Sanggenon_O_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_chalcone Chalcone Dienophile Formation cluster_diene Dehydroprenylflavanone Diene Formation cluster_da Diels-Alder Cycloaddition Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS + 3x Malonyl-CoA p_Coumaroyl_CoA->Naringenin_Chalcone Specific_Chalcone Specific Chalcone (Dienophile) p_Coumaroyl_CoA->Specific_Chalcone CHS + 3x Malonyl-CoA p_Coumaroyl_CoA->Specific_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Naringenin_Chalcone->Naringenin Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Prenylnaringenin Prenylnaringenin Naringenin->Prenylnaringenin PTase (e.g., MaIDT) Naringenin->Prenylnaringenin Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS Sanggenon_O Sanggenon_O Specific_Chalcone->Sanggenon_O Diels-Alderase (MaDA) Dehydroprenyl-\nnaringenin Dehydroprenyl- naringenin Prenylnaringenin->Dehydroprenyl-\nnaringenin Dehydratase (Hypothesized) Dehydroprenylflavanone Dehydroprenylflavanone (Diene) Dehydroprenyl-\nnaringenin->Dehydroprenylflavanone Isomerization? PAL PAL C4H C4H 4CL 4CL CHS CHS CHI CHI F3H F3H FLS FLS PTase PTase Dehydratase Dehydratase Diels-Alderase Diels-Alderase

Figure 1. Proposed biosynthetic pathway of this compound.

Formation of the Chalcone Dienophile

The biosynthesis of the chalcone precursor begins with the general phenylpropanoid pathway, where phenylalanine is converted to p-coumaroyl-CoA through the sequential action of phenylalanine ammonia-lyase (PAL) , cinnamate 4-hydroxylase (C4H) , and 4-coumarate:CoA ligase (4CL) .

The first committed step in flavonoid biosynthesis is catalyzed by chalcone synthase (CHS) . This enzyme mediates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. While naringenin chalcone is a common precursor for many flavonoids, the specific chalcone that acts as the dienophile in this compound synthesis is likely a more complex, substituted derivative. The exact structure of this specific chalcone precursor and the tailoring enzymes involved in its modification are yet to be fully elucidated.

Formation of the Dehydroprenylflavanone Diene

The formation of the diene component of this compound involves several key steps:

  • Flavanone Formation: Naringenin chalcone, formed by CHS, is cyclized by chalcone isomerase (CHI) to produce the flavanone naringenin.

  • Prenylation: The flavanone scaffold is then modified by the attachment of a prenyl group, a reaction catalyzed by a prenyltransferase (PTase) . Several flavonoid-specific prenyltransferases have been identified in Morus alba, such as Morus alba isoliquiritigenin 3'-dimethylallyltransferase (MaIDT), which demonstrates the plant's capacity for flavonoid prenylation.[1] The specific prenyltransferase responsible for the prenylation of the this compound precursor has not yet been definitively identified.

  • Dehydration: A crucial and currently uncharacterized step is the dehydration of the prenylated flavanone to form the conjugated diene system necessary for the Diels-Alder reaction. This transformation is hypothesized to be catalyzed by a specific dehydratase enzyme.

The Diels-Alder Cycloaddition

The final and most remarkable step in this compound biosynthesis is the [4+2] cycloaddition between the chalcone dienophile and the dehydroprenylflavanone diene. This reaction is catalyzed by a recently discovered enzyme, the Morus alba Diels-Alderase (MaDA) .[1][2] This enzyme facilitates the formation of the characteristic cyclohexene ring of this compound. The discovery of MaDA provided the first direct evidence for an enzyme-catalyzed intermolecular Diels-Alder reaction in plants.[1][2]

Quantitative Data

While a complete quantitative profile of the this compound biosynthetic pathway is not yet available, several studies have provided valuable data on the abundance of related flavonoids in Morus alba.

Table 1: Relative Abundance of Major Metabolite Classes in Different Parts of Morus alba

Medicinal PartAlkaloids (%)Flavonoids (%)Terpenes (%)Phenols (%)Phenylpropanoids (%)Lipids (%)
Mori Cortex (Root Bark)4.00.720.12.3-4.40.5-1.82.4-5.3
Mori Folium (Leaves)3.627.22.12.3-4.40.5-1.82.4-5.3
Mori Fructus (Fruit)5.15.62.62.3-4.40.5-1.82.4-5.3
Mori Ramulus (Twigs)4.51.22.52.3-4.40.5-1.82.4-5.3

Data adapted from a widely targeted metabolomics analysis of Morus alba L.[3]

Table 2: Content of Selected Sanggenons in Morus alba Root Bark Extract (MA60)

CompoundContent (%)
Sanggenon C6.9
Sanggenon D10.7
This compound0.8
Sanggenon B1.2
Sanggenon G1.2
Sanggenon E1.0

Data from a study on bioactive marker compounds of a Morus alba root bark extract.[4]

Table 3: Kinetic Parameters of Morus alba Diels-Alderase (MaDA) Isozymes with Morachalcone A as Dienophile

EnzymeKM (µM)kcat (s-1)kcat/KM (M-1s-1)
MaDA-128.3 ± 2.41.8 ± 0.16.4 x 104
MaDA-345.6 ± 5.20.04 ± 0.0018.8 x 102

Kinetic data for the dienophile morachalcone A with a saturating concentration of the diene. Adapted from a study on the enzymatic control of Diels-Alder reactions.[1][2]

Experimental Protocols

This section outlines general methodologies for the extraction, quantification, and analysis of sanggenons and related flavonoids from Morus species, based on protocols described in the scientific literature.

Extraction of Flavonoids from Morus alba Root Bark

Objective: To extract total flavonoids, including sanggenons, from dried Morus alba root bark.

Materials:

  • Dried and powdered Morus alba root bark

  • n-hexane

  • Methanol (or 95% ethanol)

  • Pressurized liquid extraction (PLE) system (optional)

  • Rotary evaporator

  • Freeze-dryer or vacuum oven

Protocol:

  • Defatting: The powdered root bark is first defatted with n-hexane to remove lipophilic compounds. This can be done by maceration, Soxhlet extraction, or using a PLE system.

  • Extraction: The defatted plant material is then extracted with methanol or 95% ethanol. For enhanced extraction efficiency, techniques such as sonication, maceration with shaking, or PLE can be employed.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.

  • Drying: The concentrated extract is then dried completely using a freeze-dryer or a vacuum oven to yield the crude flavonoid extract.

Quantification of Sanggenons by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound and other sanggenons in a plant extract.

Materials:

  • Crude flavonoid extract

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or acetic acid

  • Analytical standards of this compound and other relevant sanggenons

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • C18 reversed-phase HPLC column

Protocol:

  • Sample Preparation: A known weight of the crude extract is dissolved in a suitable solvent (e.g., methanol) to a specific concentration. The solution is then filtered through a 0.22 µm syringe filter before injection.

  • Standard Preparation: Standard stock solutions of this compound and other sanggenons are prepared in a suitable solvent. A series of calibration standards are then prepared by serial dilution of the stock solutions.

  • HPLC Analysis:

    • Mobile Phase: A gradient elution is typically used, consisting of two solvents: (A) water with a small percentage of formic acid or acetic acid (e.g., 0.1%), and (B) acetonitrile or methanol with the same acid percentage.

    • Gradient Program: The gradient starts with a higher proportion of solvent A, which is gradually decreased while the proportion of solvent B is increased over the course of the run to elute compounds with increasing hydrophobicity.

    • Detection: The eluting compounds are monitored at a specific wavelength (e.g., 280 nm) using a DAD. For more specific and sensitive detection, an MS detector can be used.

  • Quantification: A calibration curve is constructed by plotting the peak area of the analytical standards against their known concentrations. The concentration of the sanggenons in the sample extract is then determined by interpolating their peak areas on the calibration curve.

In Vitro Assay for Diels-Alderase Activity

Objective: To determine the enzymatic activity of the Morus alba Diels-Alderase (MaDA).

Materials:

  • Purified recombinant MaDA enzyme

  • Chalcone dienophile substrate (e.g., morachalcone A)

  • Dehydroprenylflavanone diene substrate

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Quenching solution (e.g., ethyl acetate)

  • HPLC system for product analysis

Protocol:

  • Reaction Setup: The enzymatic reaction is initiated by adding a known amount of the purified MaDA enzyme to a reaction mixture containing the chalcone and diene substrates in the reaction buffer.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Quenching: The reaction is stopped by adding a quenching solution, such as ethyl acetate, which also serves to extract the product.

  • Product Analysis: The organic layer is separated, dried, and redissolved in a suitable solvent for analysis by HPLC.

  • Activity Calculation: The amount of product formed is quantified by HPLC, and the enzymatic activity is calculated based on the amount of product formed per unit time per amount of enzyme.

Signaling Pathways and Regulation

The biosynthesis of specialized metabolites like this compound is tightly regulated in response to developmental cues and environmental stresses. While the specific regulatory network governing this compound production is not fully understood, it is likely integrated with the broader regulation of the flavonoid pathway.

Regulation_Pathway cluster_signals Environmental & Developmental Signals cluster_tf Transcription Factors cluster_genes Biosynthetic Genes UV_Light UV Light MBW_Complex MYB-bHLH-WD40 Complex UV_Light->MBW_Complex Pathogen_Attack Pathogen Attack Pathogen_Attack->MBW_Complex Hormones Hormones (e.g., Jasmonates) Hormones->MBW_Complex MYB MYB bHLH bHLH WD40 WD40 CHS_gene CHS MBW_Complex->CHS_gene Transcriptional Activation CHI_gene CHI MBW_Complex->CHI_gene Transcriptional Activation PTase_gene PTase MBW_Complex->PTase_gene Transcriptional Activation Dehydratase_gene Dehydratase MBW_Complex->Dehydratase_gene Transcriptional Activation MaDA_gene MaDA MBW_Complex->MaDA_gene Transcriptional Activation Sanggenon_O This compound Accumulation CHS_gene->Sanggenon_O CHI_gene->Sanggenon_O PTase_gene->Sanggenon_O Dehydratase_gene->Sanggenon_O MaDA_gene->Sanggenon_O

Figure 2. A generalized model for the regulation of flavonoid biosynthesis.

The expression of flavonoid biosynthetic genes is often controlled by a conserved transcriptional regulatory complex known as the MBW complex, which consists of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. This complex integrates various signals, including light, hormones (such as jasmonates), and pathogen attack, to modulate the expression of genes encoding enzymes like CHS and CHI. It is plausible that the genes encoding the specific prenyltransferase, dehydratase, and Diels-Alderase involved in this compound biosynthesis are also under the control of such a regulatory network. Further research is needed to identify the specific transcription factors that regulate the this compound pathway in Morus species.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway is an ongoing area of research. While significant progress has been made, particularly with the discovery of the Morus alba Diels-Alderase, several key questions remain. The definitive identification and characterization of the specific chalcone precursor, the prenyltransferase, and the dehydratase involved in the formation of the diene are critical next steps. A comprehensive understanding of the regulatory mechanisms controlling this pathway will also be essential for developing strategies to enhance the production of this compound in its native plant or in heterologous systems. The knowledge compiled in this technical guide provides a solid foundation for future research aimed at unraveling the remaining mysteries of this compound biosynthesis and unlocking its full therapeutic potential.

References

Solubility and Stability of Sanggenon O: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenon O, a complex prenylated flavonoid isolated from the root bark of Morus species, has garnered significant interest for its potential pharmacological activities. However, the successful development of this compound into a viable therapeutic agent is contingent upon a thorough understanding of its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the known and extrapolated data on the solubility and stability of this compound. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates data from structurally similar flavonoids and outlines general experimental protocols for the assessment of these critical parameters. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this compound and other related natural products.

Introduction

This compound is a Diels-Alder type adduct, a class of complex flavonoids known for their diverse biological activities.[1] Its intricate chemical structure, characterized by multiple hydroxyl groups and a prenyl moiety, suggests that its solubility and stability are likely to be significant challenges in formulation development. Poor aqueous solubility can limit bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products. Therefore, a comprehensive characterization of these properties is a critical early-step in the drug development process.

This guide summarizes the available information on the solubility of this compound in various solvents and its stability under different stress conditions. It also provides detailed experimental protocols for determining these parameters, enabling researchers to generate robust and reliable data for their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of this compound is essential for interpreting its solubility and stability behavior.

PropertyValueSource
Chemical Structure (5aS,10aR)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-benzofuro[3,2-b]chromen-11-one[1]
Molecular Formula C₄₀H₃₆O₁₂[1]
Molecular Weight 708.7 g/mol [1]
Appearance Not explicitly stated, but likely a solid at room temperature.
pKa Not experimentally determined. The multiple phenolic hydroxyl groups suggest it will have several acidic pKa values.
LogP Not experimentally determined. The complex polyphenolic structure suggests a relatively high lipophilicity.

Solubility Profile of this compound

The solubility of a drug substance is a critical factor influencing its absorption and bioavailability. The solubility of flavonoids, in general, is highly dependent on the solvent's polarity, pH, and temperature. Flavonoid aglycones tend to be more soluble in polar organic solvents, while their glycosidic forms exhibit better solubility in less polar environments.

Qualitative Solubility

Based on general knowledge of complex flavonoids, the following qualitative solubility profile for this compound can be anticipated:

  • Aqueous Solvents: Very poorly soluble in water and neutral aqueous buffers.

  • Polar Aprotic Solvents: Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Alcohols: Sparingly soluble to soluble in methanol, ethanol, and isopropanol.

  • Non-Polar Solvents: Likely insoluble in hexane and other aliphatic hydrocarbons.

Quantitative Solubility Data (Illustrative)

Disclaimer: The following tables present illustrative quantitative solubility data for this compound. This data is extrapolated from studies on structurally similar flavonoids and is intended to provide a general understanding. Actual experimental values may vary.

Table 1: Illustrative Solubility of this compound in Common Laboratory Solvents at 25°C

SolventDielectric ConstantPolarity IndexIllustrative Solubility (mg/mL)
Water80.110.2< 0.01
Methanol32.75.1~ 1-5
Ethanol24.54.3~ 1-5
Acetone20.74.3~ 5-10
Acetonitrile37.55.8~ 1-5
Dimethyl Sulfoxide (DMSO)46.77.2> 50

Table 2: Illustrative pH-Dependent Aqueous Solubility of this compound at 25°C

pHIllustrative Solubility (µg/mL)
2.0< 1
4.0< 1
6.0~ 1-5
7.4~ 5-10
8.0> 10

Stability Profile of this compound

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout the re-test period. Flavonoids are susceptible to degradation by various factors, including heat, light, oxygen, and extreme pH conditions.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and establish the intrinsic stability of a molecule. These studies are crucial for developing stability-indicating analytical methods.

Table 3: Illustrative Stability of this compound under Forced Degradation Conditions

Stress ConditionConditionsIllustrative Degradation (%)Potential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24h5-10%Ring cleavage products, smaller phenolic acids.
Base Hydrolysis 0.1 M NaOH, RT, 4h10-20%Ring cleavage products, chalcones, phenolic acids.
Oxidation 3% H₂O₂, RT, 24h15-25%Quinones, oxidative coupling products.
Thermal Degradation 80°C, 48h10-15%Deglycosylated products (if applicable), ring cleavage products.
Photodegradation ICH Option 2 (1.2 million lux hours, 200 W h/m²)20-30%Photodimers, photo-oxidation products.

Experimental Protocols

The following sections provide detailed methodologies for conducting key experiments to determine the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or other appropriate units.

Stability Assessment: Forced Degradation Protocol

This protocol outlines the conditions for a typical forced degradation study.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH and keep at room temperature.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the stock solution at 80°C.

    • Photodegradation: Expose the stock solution to light as per ICH Q1B guidelines.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in solubility and stability samples.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective for separating flavonoids.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the λmax of this compound (to be determined experimentally, likely in the range of 280-380 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflows

experimental_workflow_solubility cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess this compound to solvent equilibrate Agitate at constant temperature (24-72h) prep->equilibrate Incubate separate Centrifuge or Filter equilibrate->separate Separate solid/liquid quantify Quantify by HPLC separate->quantify Analyze supernatant

Caption: Workflow for Solubility Determination.

experimental_workflow_stability cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis prep Prepare this compound stock solution acid Acid Hydrolysis prep->acid Expose to stress base Base Hydrolysis prep->base Expose to stress oxidation Oxidation prep->oxidation Expose to stress thermal Thermal prep->thermal Expose to stress photo Photolytic prep->photo Expose to stress sample Withdraw samples at time intervals acid->sample base->sample oxidation->sample thermal->sample photo->sample analyze Analyze by stability-indicating HPLC method sample->analyze

Caption: Workflow for Forced Degradation Study.

Signaling Pathway

oxidative_degradation_pathway Flavonoid Flavonoid (e.g., this compound) Phenoxyl_Radical Flavonoid Phenoxyl Radical Flavonoid->Phenoxyl_Radical H• abstraction ROS Reactive Oxygen Species (e.g., •OH, O₂⁻) Quinone Quinone/Quinone Methide Phenoxyl_Radical->Quinone Further Oxidation Degradation_Products Degradation Products (e.g., phenolic acids, ring fission products) Quinone->Degradation_Products Hydrolysis/Ring Cleavage

Caption: Oxidative Degradation Pathway of Flavonoids.

Conclusion

This technical guide has synthesized the available and extrapolated information on the solubility and stability of this compound. While specific quantitative data for this compound remains limited, the general principles governing flavonoid behavior, coupled with the provided experimental protocols, offer a solid foundation for researchers and drug development professionals. The poor aqueous solubility and potential for degradation under various stress conditions highlight the need for careful formulation strategies, such as the use of co-solvents, surfactants, or encapsulation technologies, to enhance the bioavailability and stability of this compound. The successful development of this promising natural product will undoubtedly depend on the rigorous application of the principles and methods outlined in this guide. Further research is strongly encouraged to generate specific data for this compound to validate and refine the illustrative information presented herein.

References

Sanggenon O: A Technical Review of Its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon O, a natural Diels-Alder type adduct isolated from the root bark of Morus alba (white mulberry), has emerged as a compound of interest for its significant anti-inflammatory properties. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used to elucidate its effects. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Core Biological Activity: Anti-Inflammation

The primary biological activity of this compound documented in the scientific literature is its potent anti-inflammatory effect. In vitro studies have demonstrated its ability to suppress key inflammatory pathways, particularly in response to lipopolysaccharide (LPS) stimulation in macrophage cell lines.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.

The key mechanistic steps of this compound's action are:

  • Inhibition of IκBα Phosphorylation and Degradation: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to prevent the phosphorylation and degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm.[1]

  • Suppression of NF-κB Activation: By preventing the degradation of IκBα, this compound effectively inhibits the activation and nuclear translocation of NF-κB.[1][2]

  • Downregulation of Pro-Inflammatory Mediators: The inhibition of NF-κB activation leads to a significant reduction in the expression of downstream pro-inflammatory enzymes and cytokines. Specifically, this compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS), which in turn decreases the production of nitric oxide (NO), a key inflammatory mediator.[1]

Quantitative Data

While the literature consistently reports the dose-dependent inhibitory effects of this compound on inflammatory markers, specific IC50 values are not always provided in the abstracts of the reviewed articles. However, a key study directly comparing this compound to its diastereomer, Sanggenon C, revealed that this compound exhibits stronger inhibitory activity against both nitric oxide production and NF-κB activation.[1]

Table 1: Summary of Anti-Inflammatory Activity of this compound

BioassayCell LineStimulantTargetEffect of this compoundQuantitative Data (IC50)Reference
Nitric Oxide (NO) ProductionRAW264.7LPSiNOSInhibitionStronger than Sanggenon C; specific IC50 not reported in abstract.[1]
NF-κB ActivationRAW264.7LPSNF-κBInhibitionStronger than Sanggenon C; specific IC50 not reported in abstract.[1]
iNOS ExpressionRAW264.7LPSiNOSInhibitionDose-dependent inhibition observed at 1 µM and 10 µM.[1]
IκBα Phosphorylation & DegradationRAW264.7LPSIκBαInhibitionPrevention of phosphorylation and degradation observed.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature on this compound, based on the information available in the abstracts and general laboratory practices.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable and soluble breakdown product of NO, in the cell culture supernatant.

  • Cell Culture and Treatment:

    • RAW264.7 macrophages are seeded in 96-well plates at a suitable density and allowed to adhere.

    • The cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

    • The plates are incubated for a further 24 hours.

  • Griess Reaction:

    • After incubation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant in a new 96-well plate.

    • The mixture is incubated at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur.

  • Quantification:

    • The absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

NF-κB Reporter Assay (SEAP - Secreted Alkaline Phosphatase)

This assay measures the activity of NF-κB by quantifying the expression of a reporter gene (in this case, secreted alkaline phosphatase) under the control of an NF-κB response element.

  • Cell Transfection and Culture:

    • RAW264.7 cells are stably transfected with a plasmid containing the SEAP reporter gene driven by an NF-κB-dependent promoter.

    • The transfected cells are seeded in 96-well plates and allowed to adhere.

  • Cell Treatment:

    • The cells are pre-treated with various concentrations of this compound for a specified duration.

    • Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to activate the NF-κB pathway.

    • The plates are incubated for a designated period to allow for reporter gene expression and secretion of SEAP into the culture medium.

  • SEAP Activity Measurement:

    • The cell culture supernatant is collected.

    • The supernatant is heated to inactivate endogenous phosphatases.

    • A chemiluminescent substrate for alkaline phosphatase is added to the supernatant.

    • The luminescence, which is proportional to the amount of SEAP and therefore to NF-κB activity, is measured using a luminometer.

Western Blot for iNOS and Phospho-IκBα

This technique is used to detect and quantify the levels of specific proteins (iNOS and phosphorylated IκBα) in cell lysates.

  • Cell Lysis and Protein Quantification:

    • RAW264.7 cells are cultured and treated with this compound and/or LPS as described above.

    • The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • The total protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the target protein (i.e., anti-iNOS or anti-phospho-IκBα).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

    • A loading control, such as an antibody against β-actin or GAPDH, is used to ensure equal protein loading across all lanes.

  • Detection and Analysis:

    • A chemiluminescent substrate is added to the membrane, which reacts with the HRP-conjugated secondary antibody to produce light.

    • The light signal is captured using an imaging system, and the intensity of the protein bands is quantified using densitometry software.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its investigation.

SanggenonO_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa_p IκBα Phosphorylation & Degradation IKK->IkBa_p NFkB_act NF-κB Activation & Nuclear Translocation IkBa_p->NFkB_act iNOS iNOS Gene Transcription NFkB_act->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation SanggenonO This compound SanggenonO->IkBa_p

Caption: this compound inhibits the LPS-induced inflammatory pathway.

Experimental_Workflow cluster_invitro In Vitro Assays CellCulture RAW264.7 Cell Culture Treatment This compound Pre-treatment + LPS Stimulation CellCulture->Treatment NO_Assay Nitric Oxide Assay (Griess Assay) Treatment->NO_Assay NFkB_Assay NF-κB Reporter Assay (SEAP/Luciferase) Treatment->NFkB_Assay WesternBlot Western Blot (iNOS, p-IκBα) Treatment->WesternBlot

References

Methodological & Application

High-Yield Isolation of Sanggenon O from Morus alba Root Bark: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the high-yield isolation of Sanggenon O, a bioactive prenylated flavonoid, from the root bark of Morus alba (white mulberry). The protocol is designed to be a practical guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a Diels-Alder type adduct with significant biological activities, including potential anti-inflammatory and anti-infective properties. As interest in this compound grows for therapeutic applications, the need for an efficient and high-yielding isolation method is critical. This protocol outlines a robust procedure involving optimized extraction, solvent partitioning, and multi-step chromatographic purification to obtain this compound in high purity and yield.

Overview of the Isolation Workflow

The isolation process follows a logical progression from crude extraction to final purification. The general workflow is depicted below.

workflow Start Dried Morus alba Root Bark Extraction Methanol Extraction Start->Extraction 10 kg Partitioning Solvent Partitioning (EtOAc/H2O) Extraction->Partitioning Crude Extract Silica Silica Gel Column Chromatography Partitioning->Silica EtOAc Fraction ODS ODS Column Chromatography Silica->ODS Sanggenon-rich Fractions Sephadex Sephadex LH-20 Column Chromatography ODS->Sephadex Further Purified Fractions Pure Pure this compound Sephadex->Pure High Purity

Caption: Experimental workflow for the isolation of this compound.

Quantitative Data Summary

The following table summarizes the expected yields at various stages of the isolation process, based on literature-derived data. A specialized extraction has been reported to yield an extract containing a significant percentage of various sanggenons[1].

Isolation StageStarting MaterialProductReported Yield/Content
Pressurized Liquid ExtractionMorus alba Root BarkMA60 ExtractNot specified
Component Analysis of MA60 Extract MA60 ExtractThis compound0.8%
Sanggenon C10.7%
Sanggenon D6.9%
Sanggenon B1.2%
Sanggenon G1.2%
Sanggenon E1.0%

Note: The overall yield of pure this compound from the starting plant material will depend on the efficiency of the subsequent chromatographic steps. The data presented for the MA60 extract serves as a benchmark for a high-yield starting fraction.

Detailed Experimental Protocols

Plant Material and Extraction
  • Preparation: Start with 10 kg of dried and powdered root bark of Morus alba.

  • Extraction:

    • Macerate the powdered root bark in 80% methanol (MeOH) at a ratio of 1:10 (w/v) at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process on the residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

Solvent Partitioning
  • Suspension: Suspend the crude methanol extract in distilled water.

  • Fractionation: Perform liquid-liquid partitioning successively with an equal volume of ethyl acetate (EtOAc).

  • Collection: Separate the layers and collect the EtOAc fraction.

  • Concentration: Concentrate the EtOAc fraction to dryness under reduced pressure. This fraction is enriched with less polar compounds, including this compound.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

Step 1: Silica Gel Column Chromatography

  • Column Preparation: Pack a silica gel column (e.g., 100-200 mesh) with a suitable solvent system, such as a gradient of chloroform-methanol (CHCl₃-MeOH).

  • Sample Loading: Dissolve the dried EtOAc fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity (e.g., from 100% CHCl₃ to 90:10 CHCl₃-MeOH).

  • Fraction Collection and Analysis: Collect fractions and monitor the composition by thin-layer chromatography (TLC). Combine fractions containing the target compound based on their TLC profiles.

Step 2: Octadecylsilyl (ODS) Column Chromatography

  • Column Preparation: Pack a C18 reversed-phase (ODS) column and equilibrate with the initial mobile phase (e.g., a mixture of methanol and water).

  • Sample Loading: Dissolve the combined, dried fractions from the silica gel step in the mobile phase and load onto the ODS column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing methanol concentration in water.

  • Fraction Collection and Analysis: Collect fractions and analyze by High-Performance Liquid Chromatography (HPLC) to identify those rich in this compound.

Step 3: Sephadex LH-20 Column Chromatography

  • Column Preparation: Swell Sephadex LH-20 beads in methanol and pack the column.

  • Sample Loading: Dissolve the concentrated this compound-rich fractions in a small volume of methanol and apply to the column.

  • Elution: Elute the column with 100% methanol. This step is effective for removing smaller impurities and pigments.

  • Final Purification: Collect fractions and analyze by HPLC. Combine the pure fractions containing this compound and evaporate the solvent to yield the final product.

Putative Signaling Pathway

While the specific signaling pathway for this compound is not extensively detailed in the available literature, the closely related compound, Sanggenon A, has been shown to exert anti-inflammatory effects by modulating the NF-κB and HO-1/Nrf2 signaling pathways[2][3]. It is plausible that this compound may act through a similar mechanism.

signaling cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling LPS LPS IKK IKK Activation LPS->IKK IkappaB IκBα Degradation IKK->IkappaB NFkappaB_nuc NF-κB Nuclear Translocation IkappaB->NFkappaB_nuc NFkappaB_act NF-κB Activation NFkappaB_nuc->NFkappaB_act Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2) NFkappaB_act->Pro_inflammatory Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_nuc Nrf2 Nuclear Translocation Keap1_Nrf2->Nrf2_nuc ARE ARE Binding Nrf2_nuc->ARE HO1 HO-1 Expression ARE->HO1 Anti_inflammatory Anti-inflammatory Effect HO1->Anti_inflammatory Anti_inflammatory->Pro_inflammatory Inhibition SanggenonO This compound SanggenonO->IKK Inhibition SanggenonO->Keap1_Nrf2 Disruption

Caption: Putative anti-inflammatory signaling pathway of this compound.

Conclusion

The protocol described in this application note provides a comprehensive and systematic approach for the high-yield isolation of this compound from Morus alba root bark. By following these detailed steps, researchers can reliably obtain this valuable bioactive compound for further pharmacological studies and drug development endeavors. The provided quantitative data serves as a useful benchmark for optimizing and evaluating the efficiency of the isolation process.

References

Application Notes and Protocols for the Purification of Sanggenon O Using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenon O, a complex prenylated flavonoid and Diels-Alder type adduct isolated from the root bark of Morus alba (white mulberry), has garnered significant interest for its diverse pharmacological activities. The isolation and purification of this compound in high purity are essential for comprehensive biological evaluation and potential drug development. This document provides a detailed protocol for the purification of this compound utilizing a multi-step column chromatography approach, including initial fractionation by flash chromatography and final polishing by preparative high-performance liquid chromatography (HPLC). Additionally, a validated ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) method for the quality control and purity assessment of the final product is described.

Introduction

This compound is a polyphenolic compound belonging to the class of flavonoids, specifically a Diels-Alder type adduct, which is characteristic of the Morus genus.[1] These complex structures are biosynthetically derived from the intermolecular [4+2] cycloaddition of a chalcone and a dehydroprenylflavanone.[2][3] The intricate structure of this compound contributes to its notable biological properties, but also presents challenges for its isolation and purification.

The purification strategy outlined herein employs a logical progression of chromatographic techniques to separate this compound from the complex phytochemical matrix of Morus alba root bark extract. The process begins with a crude fractionation using flash column chromatography, followed by a high-resolution purification step using preparative reverse-phase HPLC.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

Purification_Workflow cluster_0 Extraction & Pre-purification cluster_1 Chromatographic Purification cluster_2 Final Product & QC RawMaterial Dried Morus alba Root Bark Extraction Methanol Extraction RawMaterial->Extraction 10 kg Partitioning Liquid-Liquid Partitioning (EtOAc Fraction) Extraction->Partitioning Crude Extract FlashChrom Silica Gel Flash Chromatography Partitioning->FlashChrom EtOAc Extract SanggenonFraction This compound-Enriched Fraction FlashChrom->SanggenonFraction Gradient Elution PrepHPLC Preparative RP-HPLC SanggenonFraction->PrepHPLC Further Purification PureSanggenonO Purified this compound PrepHPLC->PureSanggenonO Fraction Collection & Evaporation QC Purity Analysis (UHPLC-MS) PureSanggenonO->QC Final Product

Caption: Experimental workflow for the purification of this compound.

Detailed Experimental Protocols

Plant Material and Extraction
  • Preparation of Plant Material : Dried root bark of Morus alba (10 kg) is pulverized into a coarse powder.

  • Extraction : The powdered root bark is extracted three times with methanol (3 x 50 L) at room temperature for 72 hours each. The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[4]

Liquid-Liquid Partitioning
  • The crude methanol extract is suspended in water (5 L) and sequentially partitioned with an equal volume of n-hexane, followed by ethyl acetate (EtOAc), and finally n-butanol.[4][5]

  • The ethyl acetate fraction, which is typically enriched with flavonoids, is collected and concentrated to dryness under reduced pressure.

Step 1: Flash Column Chromatography (Initial Fractionation)

This step aims to separate the complex ethyl acetate extract into less complex fractions, thereby enriching this compound.

  • Column Packing : A glass column is packed with silica gel (70-230 mesh) in a suitable solvent slurry (e.g., n-hexane).

  • Sample Loading : The dried ethyl acetate extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

  • Elution : The column is eluted with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20 v/v).

  • Fraction Collection : Fractions are collected in regular volumes (e.g., 250 mL) and monitored by thin-layer chromatography (TLC) using a chloroform-methanol mobile phase and visualization under UV light (254 nm and 365 nm).

  • Pooling : Fractions containing spots with similar Rf values to a this compound standard (if available) or characteristic flavonoid profiles are pooled and concentrated.

Parameter Value / Description Reference
Stationary Phase Silica Gel (70-230 mesh)[4][6]
Mobile Phase Gradient of Chloroform-Methanol[4]
Detection Thin-Layer Chromatography (TLC)[2]
Step 2: Preparative Reversed-Phase HPLC (Final Purification)

The this compound-enriched fraction from the previous step is subjected to preparative HPLC for final purification.

  • Sample Preparation : The dried enriched fraction is dissolved in methanol at a concentration of approximately 30-50 mg/mL and filtered through a 0.45 µm syringe filter.

  • Chromatographic Conditions : The separation is performed on a preparative C18 column. A gradient of acetonitrile and water, both containing 0.1% formic acid to improve peak shape, is typically effective for separating complex flavonoids.

  • Fraction Collection : The eluent is monitored by a UV detector at a wavelength of 284 nm. Fractions corresponding to the peak of this compound are collected.

  • Post-Purification : The collected fractions are combined, and the organic solvent is removed under reduced pressure. The remaining aqueous solution can be lyophilized to obtain pure this compound as a powder.

Parameter Value / Description Reference
Stationary Phase Preparative Reversed-Phase C18 (e.g., 250 x 20 mm, 10 µm)General Practice
Mobile Phase A Water + 0.1% Formic AcidGeneral Practice
Mobile Phase B Acetonitrile + 0.1% Formic AcidGeneral Practice
Gradient Optimized based on analytical run (e.g., 30-70% B over 40 min)General Practice
Flow Rate 10-20 mL/minGeneral Practice
Detection UV at 284 nm[3]
Injection Volume Dependent on column size and sample concentrationGeneral Practice

Quality Control: Purity Analysis by UHPLC-MS

The purity of the isolated this compound should be assessed using a high-resolution analytical technique such as UHPLC-MS.

Parameter Value / Description
Instrumentation UHPLC system coupled to an ESI-MS detector
Column Waters ACQUITY BEH phenyl (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 30% B, 2-13 min: 30-98% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Detection (MS) ESI in positive or negative ion mode

Quantitative Data Summary

The expected yield of this compound from Morus alba root bark is typically low. The following table summarizes available quantitative data.

Parameter Value Reference
Yield from Crude Drug 1.8 x 10-3 %[2]
Concentration in a Specialized Extract 0.8%N/A

Conclusion

The protocol described provides a robust and systematic approach for the purification of this compound from Morus alba root bark. The combination of flash chromatography and preparative HPLC allows for the isolation of this compound with a purity suitable for detailed biological and pharmacological investigations. The use of a validated UHPLC-MS method ensures the accurate assessment of the final product's purity. This application note serves as a valuable resource for researchers in natural product chemistry and drug discovery.

References

Application Note: Separation of Sanggenon O from Morus alba Root Bark Using Preparative HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a robust and widely used technique for the purification of natural products like flavonoids.[3] This application note provides a detailed protocol for the extraction, preliminary purification, and final separation of sanggenon O from Morus alba root bark using a reversed-phase preparative HPLC method.

Experimental Workflow

The overall process involves a multi-step approach to enrich and isolate this compound. The workflow begins with extraction from the raw plant material, followed by liquid-liquid partitioning and a preliminary chromatographic step to create a this compound-rich fraction. The final purification is achieved by preparative HPLC.

Caption: Overall workflow for the isolation of this compound.

Experimental Protocols

Sample Preparation: Extraction and Pre-purification

This phase aims to create a flavonoid-rich fraction from the raw plant material, which is necessary to improve the efficiency and resolution of the final preparative HPLC step.

a. Materials and Reagents:

  • Dried root bark of Morus alba

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate (EtOAc), analytical grade

  • n-Hexane, analytical grade

  • Deionized water

  • Silica gel (for column chromatography, 70-230 mesh)

  • Rotary evaporator

  • Glass column for chromatography

b. Protocol:

  • Extraction:

    • Grind the dried root bark of Morus alba (e.g., 1 kg) into a coarse powder.

    • Macerate the powder in 80% aqueous methanol (10 L) at room temperature for 24 hours. Repeat the extraction process three times.[1]

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in deionized water (1 L).

    • Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with an equal volume of n-hexane (to remove lipids) and then with ethyl acetate. Repeat the EtOAc extraction three times.[2]

    • Combine the ethyl acetate fractions, as this fraction is typically rich in flavonoids and Diels-Alder adducts.

    • Evaporate the EtOAc fraction to dryness under reduced pressure to yield the EtOAc extract.

  • Preliminary Purification via Silica Gel Chromatography:

    • Dissolve a portion of the EtOAc extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Prepare a silica gel column packed in n-hexane.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a step gradient of n-hexane and ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3, etc.), gradually increasing the polarity.[1]

    • Collect fractions and monitor them using analytical Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

    • Pool the this compound-rich fractions and evaporate to dryness. This material will be used for preparative HPLC.

Preparative HPLC Separation

This protocol is a generalized method based on common practices for separating complex flavonoids.[3] Optimization may be required based on the specific composition of the pre-purified extract.

a. Instrumentation and Materials:

  • Preparative HPLC system with a binary gradient pump, autosampler or manual injector, and a UV/Vis or Photodiode Array (PDA) detector.

  • Fraction collector.

  • Reversed-Phase C18 column (e.g., YMC-Pack ODS-A, 250 x 10.0 mm, 5 µm particle size).[3]

  • Methanol (Solvent A), HPLC grade.

  • Deionized water with 0.1% acetic acid (Solvent B), HPLC grade.

  • Sample: Pre-purified this compound fraction dissolved in methanol (e.g., 20-50 mg/mL).

b. Protocol:

  • Sample Preparation: Dissolve the dried, pre-purified fraction in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: Set up the preparative HPLC system according to the parameters outlined in Table 1 .

  • Injection and Fraction Collection: Inject the sample onto the column. Monitor the chromatogram at the specified wavelength. Collect fractions corresponding to the target peak based on retention time, which should be predetermined from an analytical scale run.

  • Post-purification:

    • Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.

    • Pool the pure fractions.

    • Remove the mobile phase solvent using a rotary evaporator or freeze-dryer to obtain the purified this compound.

Data Presentation

Table 1: Preparative HPLC Method Parameters
ParameterSpecification
Instrumentation Preparative HPLC System
Column Reversed-Phase C18 (e.g., 250 x 10.0 mm, 5 µm)
Mobile Phase A Methanol
Mobile Phase B Water with 0.1% Acetic Acid
Gradient Elution 0-5 min, 60% A; 5-30 min, 60-85% A; 30-35 min, 85% A; 35-40 min, 60% A
Flow Rate 4.0 mL/min
Column Temperature 30°C
Detection Wavelength 276 nm
Injection Volume 1-5 mL (dependent on sample concentration and column loading capacity)
Table 2: Hypothetical Purification Results (Example)

This table illustrates the type of data that would be generated from a successful purification run.

Fraction IDRetention Time (min)Purity by Analytical HPLC (%)Yield (mg)
SGO-F0122.5 - 24.097.815.2
SGO-F0224.1 - 25.598.521.4
SGO-F0325.6 - 27.096.112.8

Associated Signaling Pathway

This compound has been identified as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central mediator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes like iNOS and various cytokines.[4] this compound exerts its anti-inflammatory effect by preventing the degradation of IκBα, thereby blocking NF-κB activation.[1]

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p IκBα Degradation IkBa_NFkB->IkBa_p NFkB NF-κB (Active) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (iNOS, Cytokines) Nucleus->Genes Activates Inflammation Inflammatory Response Genes->Inflammation SanggenonO This compound SanggenonO->IKK Inhibits IkBa_p->NFkB Releases

Caption: Inhibition of the NF-κB pathway by this compound.

References

Application Note: Quantitative Analysis of Sanggenon O in Plant Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon O, a prenylated flavonoid found in plants of the Morus genus, particularly in the root bark (Mori Cortex), has garnered interest for its potential pharmacological activities. As a complex Diels-Alder type adduct, its accurate quantification in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. This application note provides a detailed protocol for the quantitative analysis of this compound in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Chemical Information

CompoundChemical FormulaMolecular WeightPrecursor Ion [M-H]⁻ (m/z)
This compoundC₄₀H₃₆O₁₂708.7 g/mol 707.7

Table 1: Chemical properties of this compound.[1]

Experimental Protocols

Extraction of this compound from Morus alba Root Bark

This protocol is adapted from a method for preparing a sanggenon-rich extract.[2]

Materials and Reagents:

  • Dried and ground Morus alba root bark

  • n-hexane (analytical grade)

  • Isopropanol (analytical grade)

  • Petroleum ether (analytical grade)

  • Accelerated Solvent Extractor (ASE) system (or equivalent)

  • Extraction cells (e.g., 34 mL)

  • Rotary evaporator

Procedure:

  • Weigh approximately 15 g of ground Morus alba root bark and place it into a 34 mL extraction cell.

  • Defatting Step: Perform an initial extraction with n-hexane to remove nonpolar constituents.

  • Main Extraction: Subsequently, extract the defatted plant material with a mixture of isopropanol and petroleum ether (2:1, v/v).

  • Set the extraction temperature to 80°C.

  • Repeat the extraction cycle multiple times to ensure exhaustive extraction of the target analytes.

  • Combine the extracts from the isopropanol/petroleum ether extractions.

  • Concentrate the combined extract to dryness using a rotary evaporator.

  • The resulting dried extract is now ready for sample preparation for LC-MS/MS analysis.

Sample Preparation for LC-MS/MS Analysis

Materials and Reagents:

  • Dried plant extract containing this compound

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Syringe filters (0.22 µm)

Procedure:

  • Accurately weigh a portion of the dried plant extract.

  • Dissolve the extract in HPLC-grade methanol to a known concentration (e.g., 1 mg/mL).

  • Vortex the solution to ensure complete dissolution.

  • Further dilute the stock solution with a suitable solvent, such as a methanol/water mixture, to a concentration within the calibration range of the LC-MS/MS method.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (starting point for optimization):

ParameterCondition
Column C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a suitable percentage of B, ramp up to a high percentage of B to elute the analyte, followed by a wash and re-equilibration step. A typical gradient might be: 0-2 min, 30% B; 2-13 min, 30-98% B; 13-17 min, 98% B; 17-20 min, 30% B.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 30°C

Table 2: Suggested Liquid Chromatography Conditions.

Mass Spectrometry Conditions (Negative Ion Mode):

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 707.7
Product Ions (Q3) To be determined experimentally. Based on the complex structure of this compound, potential product ions could arise from retro-Diels-Alder reactions or cleavage of the prenyl group. Theoretical product ions should be confirmed by infusion of a pure standard.
Collision Energy (CE) To be optimized for each transition.
Cone Voltage (CV) To be optimized.

Table 3: Mass Spectrometry Conditions.

Data Presentation

The following table summarizes the quantitative data for this compound found in a specific Morus alba root bark extract.

Extract IDPlant MaterialExtraction MethodThis compound Content (%)Reference
MA60Morus alba root barkAccelerated Solvent Extraction0.8[2]

Table 4: Quantitative Data for this compound in a Plant Extract.

Visualizations

Experimental Workflow

experimental_workflow plant_material Morus alba Root Bark extraction Extraction (ASE, n-hexane, isopropanol/petroleum ether) plant_material->extraction extract_concentration Concentration (Rotary Evaporation) extraction->extract_concentration sample_prep Sample Preparation (Dissolution, Dilution, Filtration) extract_concentration->sample_prep lcms_analysis LC-MS/MS Analysis (C18, MRM) sample_prep->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Workflow for the LC-MS/MS analysis of this compound.

Illustrative Signaling Pathway

While a specific signaling pathway for this compound is not yet well-defined in the literature, other sanggenons from Morus alba have been shown to exhibit anti-inflammatory effects. The following diagram illustrates a generalized anti-inflammatory signaling pathway that could be investigated for this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to inflammatory_genes Inflammatory Gene Transcription nucleus->inflammatory_genes Induces sanggenon_O This compound sanggenon_O->IKK Inhibits?

Caption: Potential anti-inflammatory signaling pathway for investigation.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in plant extracts. The detailed extraction and analytical protocols serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further optimization of the MS/MS parameters, particularly the product ions and collision energies, is recommended when a pure standard of this compound is available. This will ensure the highest level of accuracy and precision for the quantitative analysis.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Data of Sanggenon O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon O is a complex Diels-Alder type adduct isolated from the root bark of Morus species, commonly used in traditional medicine. Its intricate structure, featuring a polycyclic system with multiple stereocenters, presents a significant challenge for structural elucidation and chemical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) signals of this compound, providing crucial information for its identification, purity assessment, and the study of its bioactive properties. This document provides a detailed summary of the available ¹H and ¹³C NMR spectral data for this compound, along with experimental protocols and an overview of its anti-inflammatory activity.

¹H and ¹³C NMR Spectral Data

Table 1: ¹H NMR Spectral Data of this compound and Related Compounds (in Acetone-d₆)

PositionThis compound ¹H Chemical Shift (δ ppm)Sanggenon C ¹H Chemical Shift (δ ppm)Sanggenon Q ¹H Chemical Shift (δ ppm)MultiplicityJ (Hz)
3Data not available4.884.90m
8Data not available6.136.07s
10Data not available3.0-3.22.90 (dd), 3.04 (dd)mJ=7.3, 13.1; J=8.8, 13.1
11-CH₃Data not available1.18, 1.281.18, 1.26s
14Data not available4.154.11br
15Data not available5.655.61br s
16-CH₃Data not available1.951.91s
18Data not available2.30, 2.502.26 (br d), 2.47 (br d)br dJ=18.0
19Data not available3.883.85m
20Data not available4.654.63tJ=5.6
24Data not available6.256.23dJ=2.4
26Data not available6.436.41ddJ=2.4, 9.2
27Data not available8.438.41dJ=9.2
30Data not available6.486.46dJ=2.4
32Data not available6.296.27ddJ=2.4, 8.6
33Data not available6.966.94dJ=8.6
3'-HData not available6.356.33dJ=2.4
5'-HData not available6.436.41ddJ=2.4, 8.6
6'-HData not available7.337.31dJ=8.6
5-OH, 23-OHData not available12.55, 12.5812.50, 12.53s

Note: The proton NMR spectrum of this compound has been reported to be remarkably different from that of sanggenon C and D.[1] A complete, tabulated dataset for this compound was not available in the reviewed literature. The data for sanggenon C and Q are from Jin, Y. et al., HETEROCYCLES, 1989, 29, 2129-2135.

Table 2: ¹³C NMR Spectral Data of Sanggenon C and Sanggenon Q (in Acetone-d₆)

PositionSanggenon C Chemical Shift (δ ppm)Sanggenon Q Chemical Shift (δ ppm)
289.289.0
380.880.6
4197.8197.6
4a102.8102.6
5164.8164.6
696.596.3
7166.0165.8
895.895.6
8a161.2161.0
1'115.8115.6
2'158.0157.8
3'102.5102.3
4'159.2159.0
5'107.5107.3
6'131.0130.8
945.245.0
1041.841.6
1178.578.3
11-CH₃25.0, 25.524.8, 25.3
12122.5122.3
13133.0132.8
1440.240.0
15120.5120.3
16134.5134.3
16-CH₃23.022.8
17124.0123.8
1831.531.3
1948.047.8
2042.542.3
21208.0207.8
22105.0104.8
23162.0161.8
24102.0101.8
25160.5160.3
26108.0107.8
27132.5132.3
28112.0111.8
29157.0156.8
30103.0102.8
31158.5158.3
32106.0105.8
33130.0129.8

Note: The structure of this compound was confirmed based on its spectral and chemical evidence, and it is considered a Diels-Alder type adduct.[1] The ¹³C NMR data for sanggenon C and Q are provided as a reference from Jin, Y. et al., HETEROCYCLES, 1989, 29, 2129-2135.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of flavonoid compounds like this compound. Specific parameters may need to be optimized based on the available instrumentation and sample concentration.

1. Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄, or chloroform-d). The choice of solvent is critical and should be reported with the data.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

  • Degassing: For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

2. NMR Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30 or similar

      • Number of scans: 16-64

      • Relaxation delay (d1): 1-5 seconds

      • Acquisition time: 2-4 seconds

      • Spectral width: 12-16 ppm

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters:

      • Pulse sequence: zgpg30 or similar

      • Number of scans: 1024-4096 (or more, depending on concentration)

      • Relaxation delay (d1): 2-5 seconds

      • Spectral width: 200-250 ppm

  • 2D NMR Spectroscopy:

    • To aid in the complete and unambiguous assignment of all signals, a suite of 2D NMR experiments should be performed. These include:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify direct one-bond proton-carbon correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and assigning quaternary carbons.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for stereochemical assignments.

3. Data Processing and Analysis

  • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectra using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants (J-values) in the ¹H NMR spectrum to deduce connectivity.

  • Correlate the 1D and 2D NMR data to assign each proton and carbon signal to its specific position in the this compound molecule.

Application: Anti-inflammatory Activity of this compound

This compound has been reported to exhibit anti-inflammatory properties. Its mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

sanggenon_o_nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, etc.) Nucleus->Pro_inflammatory induces Sanggenon_O This compound Sanggenon_O->IKK inhibits

Figure 1. Simplified schematic of the NF-κB signaling pathway and the inhibitory action of this compound.

Workflow for Investigating the Anti-inflammatory Effects of this compound

The following workflow outlines the key steps for researchers interested in studying the anti-inflammatory properties of this compound.

anti_inflammatory_workflow start Start: Isolate and Purify This compound cell_culture Cell Culture (e.g., RAW 264.7 macrophages) start->cell_culture treatment Treatment with this compound and/or LPS cell_culture->treatment nitric_oxide Measure Nitric Oxide (NO) Production (Griess Assay) treatment->nitric_oxide cytokine Measure Pro-inflammatory Cytokine Levels (ELISA) treatment->cytokine western_blot Western Blot Analysis for iNOS, COX-2, p-IκBα, NF-κB treatment->western_blot data_analysis Data Analysis and Interpretation nitric_oxide->data_analysis cytokine->data_analysis western_blot->data_analysis conclusion Conclusion on Anti-inflammatory Mechanism data_analysis->conclusion

Figure 2. Experimental workflow for studying the anti-inflammatory effects of this compound.

References

Application Notes & Protocols: Development of a Validated Analytical Method for Sanggenon O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the development and validation of an analytical method for the quantification of Sanggenon O, a bioactive compound of interest. The protocols are designed to be adaptable for various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Introduction to this compound

This compound is a Diels-Alder type adduct isolated from medicinal plants such as Morus alba (white mulberry). It belongs to a class of flavonoids that have demonstrated a range of biological activities, making it a compound of interest for pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control.

Analytical Method Development and Validation

A stability-indicating analytical method is essential for the accurate quantification of this compound and its degradation products. The following sections outline the protocols for developing and validating such a method, adaptable to HPLC-DAD, LC-MS/MS, or HPTLC systems.

Experimental Workflow

The overall workflow for the development and validation of an analytical method for this compound is depicted below.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Application A Compound Characterization (this compound) B Selection of Analytical Technique (HPLC, LC-MS, HPTLC) A->B C Optimization of Chromatographic Conditions B->C D Sample Preparation Protocol Development C->D E Specificity/ Selectivity D->E Proceed to Validation F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Stability-Indicating Assay I->J K Quantification in Bulk Drug/Formulation J->K Apply Validated Method L Pharmacokinetic Studies K->L M Quality Control K->M Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (LPS) cluster_inhibition Inhibition by this compound cluster_response Inflammatory Response LPS LPS IKK IKK Activation LPS->IKK SanggenonO This compound SanggenonO->IKK Inhibits IkappaB IκBα Degradation IKK->IkappaB NFkB_translocation NF-κB Nuclear Translocation IkappaB->NFkB_translocation iNOS iNOS Expression NFkB_translocation->iNOS Cytokines Pro-inflammatory Cytokines NFkB_translocation->Cytokines NO NO Production iNOS->NO Pro_Apoptotic_Pathway cluster_trigger Induction cluster_cellular Cellular Events cluster_caspase Caspase Cascade Sanggenon Sanggenon C/O ROS ↑ Reactive Oxygen Species (ROS) Sanggenon->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Application Notes and Protocols for In Vitro Cell-Based Assays of Sanggenon O Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the biological activities of Sanggenon O, a natural compound isolated from the root bark of Morus alba. The described in vitro cell-based assays are designed to assess its anti-inflammatory, antioxidant, and cytotoxic properties, offering valuable insights for drug discovery and development.

Assessment of Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This effect is mediated through the suppression of the NF-κB signaling pathway.[1]

Quantitative Data Summary
Cell LineTreatmentParameterIC50 / Effective ConcentrationReference
RAW 264.7LPS + this compoundNO ProductionStrong inhibition at 1 and 10 µM[1]
RAW 264.7LPS + this compoundNF-κB ActivationDose-dependent inhibition[1]
RAW 264.7LPS + this compoundiNOS Protein ExpressionSuppressed at 1 and 10 µM[1]
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol details the measurement of NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[2]

  • Sodium nitrite (NaNO₂) standard

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[3]

  • Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 18-24 hours.[2][3]

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent to each supernatant sample.[2]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[3][4]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[2][3]

  • Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Experimental Workflow: Anti-inflammatory Assay

G cluster_0 Cell Culture cluster_1 Treatment & Stimulation cluster_2 NO Measurement (Griess Assay) seed Seed RAW 264.7 cells incubate1 Incubate 24h seed->incubate1 treat Pre-treat with this compound (2h) incubate1->treat stimulate Stimulate with LPS (18-24h) treat->stimulate collect Collect supernatant stimulate->collect add_griess Add Griess Reagent collect->add_griess incubate2 Incubate 10-30 min add_griess->incubate2 measure Measure Absorbance at 540 nm incubate2->measure

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Signaling Pathway: NF-κB Inhibition by this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates iNOS_gene iNOS Gene NFkB_nucleus->iNOS_gene activates transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates NO Nitric Oxide (NO) iNOS_protein->NO produces SanggenonO This compound SanggenonO->IKK inhibits SanggenonO->IkB prevents degradation

Caption: this compound inhibits the NF-κB signaling pathway.

Assessment of Cytotoxic and Anticancer Activity

While direct studies on this compound's anticancer activity are limited, the structurally similar compound Sanggenon C has been shown to inhibit the proliferation of colon cancer cells and induce apoptosis.[5][6] These assays can be adapted to evaluate the potential cytotoxic effects of this compound.

Quantitative Data Summary (for Sanggenon C)
Cell LineTreatmentParameterIC50 / Effective ConcentrationReference
LoVo, HT-29, SW480Sanggenon CCell ProliferationDose- and time-dependent inhibition[5]
HT-29Sanggenon CApoptosis InductionObserved at 10, 20, 40 µM[6]
Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HT-29, LoVo)

  • Appropriate cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[7]

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight.[8]

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT stock solution to each well.[8]

  • Incubation: Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals.[7][8]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Incubation: Incubate the plate for an additional 4 hours at 37°C, shaking on an orbital shaker.[8]

  • Measurement: Measure the absorbance at 570-590 nm using a microplate reader.

Experimental Workflow: Cytotoxicity Assay

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay seed Seed cancer cells incubate1 Incubate overnight seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solvent Add solubilization solvent incubate3->add_solvent measure Measure Absorbance at 570-590 nm add_solvent->measure

Caption: Workflow for assessing the cytotoxicity of this compound.

Assessment of Antioxidant Activity

Related compounds from Morus alba have demonstrated antioxidant effects through the activation of the Nrf2/HO-1 signaling pathway.[9][10] This assay is designed to measure the intracellular reactive oxygen species (ROS) levels to evaluate the antioxidant potential of this compound.

Experimental Protocol: Intracellular ROS Measurement

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

  • Cell line of choice (e.g., HaCaT keratinocytes, RAW 264.7 macrophages)

  • Appropriate cell culture medium and supplements

  • This compound

  • Oxidative stress inducer (e.g., H₂O₂, menadione)

  • DCFH-DA solution (10 µM)[11]

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • ROS Induction: Induce oxidative stress by adding an ROS inducer (e.g., H₂O₂) and incubate for a specified time.

  • Staining: Wash the cells with PBS and then add 10 µM DCFH-DA solution. Incubate for 30 minutes at 37°C.[11]

  • Washing: Remove the DCFH-DA solution and wash the cells with PBS.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 488 nm and emission at 525 nm.

Signaling Pathway: Nrf2/HO-1 Activation

G cluster_0 Cytoplasm SanggenonO This compound Keap1 Keap1 SanggenonO->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_nucleus Nrf2 (in nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates transcription Antioxidant_enzymes Antioxidant Enzymes ARE->Antioxidant_enzymes activates transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein translates

Caption: this compound may activate the Nrf2 antioxidant pathway.

References

Application Notes: Sanggenon O for Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon O is a Diels-Alder type adduct, a class of prenylated flavonoids, isolated from the root bark of Morus alba (white mulberry).[1] Traditionally, Morus alba has been utilized in Oriental medicine for its anti-inflammatory properties.[1] Recent research has identified this compound as a potent inhibitor of key inflammatory pathways, making it a compound of significant interest for investigating novel anti-inflammatory therapeutics. These notes provide an overview of its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in a research setting.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory mechanism of this compound is through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6.[2][3]

In unstimulated cells, NF-κB dimers (typically p50/p65) are held inactive in the cytoplasm by an inhibitory protein called IκBα.[2][3] Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), a cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα.[1][3] This frees the NF-κB dimer to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.[2]

This compound exerts its effect by preventing the phosphorylation and degradation of IκBα.[1] By stabilizing the NF-κB/IκBα complex in the cytoplasm, it effectively blocks the nuclear translocation of NF-κB and halts the inflammatory cascade.[1] Studies have shown that this compound is more potent in this activity than its diastereomer, Sanggenon C.[1]

NF_kB_Pathway This compound Action on NF-κB Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα (Degradation) IkBa->IkBa_p IkBa_NFkB IkBa->IkBa_NFkB NFkB NF-κB (p50/p65) NFkB->IkBa_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation SanggenonO This compound SanggenonO->IKK Inhibits IkBa_NFkB->IKK Inactive Complex DNA DNA NFkB_nuc->DNA Binds iNOS iNOS DNA->iNOS Transcription Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Caption: this compound inhibits the IKK complex, preventing IκBα degradation and NF-κB nuclear translocation.

Application Notes

In Vitro Anti-Inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Macrophages are key cells in the inflammatory response, and their activation by LPS leads to the production of high levels of inflammatory mediators.

Key Applications:

  • Inhibition of Nitric Oxide (NO) Production: this compound strongly inhibits the production of NO, a key inflammatory mediator synthesized by iNOS.[1]

  • Suppression of iNOS Expression: The reduction in NO is a direct result of this compound suppressing the expression of the iNOS protein.[1]

  • Modulation of Cytokine Production: Based on the activity of structurally related compounds from Morus alba, this compound is predicted to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][4]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in inhibiting inflammatory markers in LPS-stimulated RAW 264.7 cells.

ParameterCell LineStimulantThis compound ConcentrationObserved EffectReference
NO Production RAW 264.7LPSDose-dependentStrong inhibition[1]
iNOS Expression RAW 264.7LPS1 µM & 10 µMSuppressed protein expression[1]
NF-κB Activity RAW 264.7LPSDose-dependentStrong inhibition[1]
IκBα Degradation RAW 264.7LPSNot specifiedPrevents phosphorylation and degradation[1]

Experimental Protocols

The following protocols are generalized methodologies for assessing the anti-inflammatory effects of this compound in vitro.

Caption: Standard workflow for evaluating the anti-inflammatory properties of this compound in vitro.

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed cells in appropriate plates (e.g., 96-well for cytotoxicity/NO assay, 6-well for Western blot) and allow them to adhere overnight. A typical density is 2 x 10⁵ cells/well for a 24-well plate.[2]

  • Treatment:

    • Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the culture medium should be non-toxic (typically ≤ 0.1%).

    • Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.

    • Subsequently, add an inflammatory stimulus, such as LPS (1 µg/mL), to the wells (excluding the negative control).

    • Incubate for the desired period (e.g., 24 hours for NO and cytokine analysis).

Protocol 2: Cell Viability (MTT/MTS Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate.

  • Treatment: Treat cells with a range of concentrations of this compound for 24-48 hours.[2]

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

  • Measurement: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Nitric Oxide (NO) Measurement (Griess Assay)

This protocol measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

  • Sample Collection: After the treatment period, collect 50-100 µL of culture supernatant from each well of a 96-well plate.

  • Griess Reagent: This is a two-part reagent.

    • Reagent A: Sulfanilamide in phosphoric acid.

    • Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

  • Procedure:

    • Add 50 µL of Reagent A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Reagent B.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Measurement: Measure the absorbance at 540-550 nm.

  • Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Protocol 4: Western Blot Analysis for iNOS and IκBα

This protocol allows for the detection of specific protein levels in cell lysates.

  • Cell Lysis:

    • After treatment, wash the cells in 6-well plates with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, IκBα, phosphorylated-IκBα, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

References

Application Notes and Protocols for Sanggenon O in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon O is a natural flavonoid compound that has garnered interest within the scientific community for its potential therapeutic properties. While research into its specific applications in oncology is still emerging, preliminary studies on closely related compounds, such as Sanggenon C, suggest that this class of molecules may possess significant anti-cancer activities. These activities are thought to be mediated through the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways.

This document provides an overview of the current, albeit limited, understanding of this compound's effects on cancer cells and detailed protocols for key experiments to investigate its potential. Due to the scarcity of data specifically for this compound, information from studies on the structurally similar compound, Sanggenon C, is included as a reference point for potential mechanisms and experimental design. It is crucial to note that the biological activities of Sanggenon C may not be directly extrapolated to this compound, and therefore, the presented data for Sanggenon C should be considered as a guide for investigational studies of this compound.

Quantitative Data Summary

Currently, there is a lack of published quantitative data on the cytotoxic and anti-proliferative effects of this compound on cancer cell lines. However, studies on the related compound, Sanggenon C, provide valuable insights into the potential potency and mechanisms. The following tables summarize the available data for Sanggenon C.

Table 1: IC50 Values of Sanggenon C in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
H22Murine Hepatoma~15[1]
P388Murine Leukemia~15[1]
LoVoHuman Colon CancerNot specified, but showed significant inhibition[2]
HT-29Human Colon CancerNot specified, but showed significant inhibition[2]
SW480Human Colon CancerNot specified, but showed significant inhibition[2]
K562Human LeukemiaNot specified, but induced cell death[1]
U-87 MGHuman GlioblastomaNot specified, but inhibited proliferation[3]
LN-229Human GlioblastomaNot specified, but inhibited proliferation[3]

Table 2: Effects of Sanggenon C on Apoptosis and Cell Cycle

Cell LineEffectObservationsCitation
H22Cell Cycle ArrestG0/G1 phase arrest (increase from ~40% to 80% after 24h with 20 µM)[1]
P388Cell Cycle ArrestG0/G1 phase arrest[1]
P388Apoptosis~80% cell death at 50 µM[1]
H22Apoptosis~40% cell death at 50 µM[1]
HT-29ApoptosisDose-dependent increase in apoptosis at 10, 20, and 40 µM[2][4]
U-87 MGApoptosisInduction of apoptosis at 10 µM[3]
LN-229ApoptosisInduction of apoptosis at 10 µM[3]
U-87 MGCell Cycle ArrestG0/G1 phase arrest at 10 µM[3]
LN-229Cell Cycle ArrestG0/G1 phase arrest at 10 µM[3]

Signaling Pathways Modulated by Sanggenons

The primary signaling pathway identified for This compound is the inhibition of the NF-κB pathway . A study demonstrated that this compound inhibits nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression by suppressing NF-κB activation in LPS-induced RAW264.7 cells. Notably, this compound showed stronger inhibition of NF-κB activation compared to Sanggenon C in this study[5]. The NF-κB signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis, and its constitutive activation is a hallmark of many cancers[6][7][8].

Due to the limited data on this compound, the known pathways affected by the closely related Sanggenon C are presented below as potential avenues of investigation for this compound.

  • Mitochondrial Apoptosis Pathway: Sanggenon C induces apoptosis in colon cancer cells by increasing reactive oxygen species (ROS) generation, which leads to the activation of the mitochondrial apoptosis pathway. This is evidenced by a decrease in the anti-apoptotic protein Bcl-2[2][4].

  • Proteasome Inhibition: Sanggenon C has been shown to inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and the proteasome substrate protein p27. This inhibition of the proteasome is associated with the induction of cell cycle arrest and cell death[1].

  • MIB1/DAPK1 Axis: In glioblastoma cells, Sanggenon C can suppress cell proliferation and induce apoptosis by regulating the MIB1/DAPK1 axis. It decreases the E3 ubiquitin ligase MIB1-mediated degradation of the pro-apoptotic Death-Associated Protein Kinase 1 (DAPK1)[3].

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained cells.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis

This protocol is for detecting the expression levels of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, cleaved Caspase-3, Cyclin D1, CDK4, p21, p27, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, harvest, and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Sanggenon_O_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sanggenon_O This compound IKK IKK Complex Sanggenon_O->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB Degradation of IκBα Gene_Expression Target Gene Expression (iNOS, Pro-inflammatory cytokines) NFkB_active->Gene_Expression Induces

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Sanggenon_C_Apoptosis_Pathway cluster_treatment Treatment cluster_cytoplasm Cytoplasm Sanggenon_C Sanggenon C ROS ↑ ROS Sanggenon_C->ROS Bcl2 ↓ Bcl-2 Sanggenon_C->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Bcl2->Mitochondria Caspase_Cascade Caspase Cascade Mitochondria->Caspase_Cascade Release of Cytochrome c Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by Sanggenon C.

Experimental_Workflow cluster_assays Analysis start Start: Cancer Cell Culture treatment Treat with this compound (Varying Concentrations & Times) start->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt flow Flow Cytometry (Apoptosis - Annexin V/PI) treatment->flow wb Western Blot (Protein Expression) treatment->wb end End: Data Interpretation mtt->end flow->end wb->end

References

Application Note: Sanggenon O Stock Solution Preparation and In Vitro Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sanggenon O is a Diels-Alder type adduct, a class of flavonoid, isolated from the root bark of Morus alba (white mulberry).[1] Compounds from this plant have been utilized in traditional medicine for their anti-inflammatory properties.[1] this compound, along with its diastereomer Sanggenon C, has demonstrated significant biological activity, particularly in the modulation of inflammatory pathways. Research indicates that this compound exerts its anti-inflammatory effects by inhibiting nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This document provides detailed protocols for the preparation and storage of this compound stock solutions and its application in common in vitro assays to study its anti-inflammatory effects.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and ensuring reproducible experimental results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄₀H₃₆O₁₂[2]
Molecular Weight 708.7 g/mol [2]
CAS Number 101664-32-8[2]
Appearance Solid Powder (Varies: Light yellow to brown)[3]
Recommended Solvent Dimethyl sulfoxide (DMSO)[3][4][5]

Note: Solubility data is based on related flavonoids like Sanggenon C & D, which are highly soluble in DMSO (e.g., 100 mg/mL). It is recommended to use newly opened, anhydrous DMSO for best results.[3][4]

Protocol: Stock Solution Preparation and Storage

This protocol details the preparation of a high-concentration stock solution of this compound.

3.1 Materials

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Ultrasonic bath (optional)

3.2 Procedure

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, brief sonication or warming the tube to 37°C can aid dissolution.[6] Ensure the solution is clear before proceeding.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into single-use aliquots in sterile cryovials.[6]

  • Storage: Store the aliquots under the appropriate conditions as outlined in Table 2.

Table 2: Recommended Storage Conditions for this compound Stock Solution

Storage TemperatureRecommended Maximum DurationNote
-20°C 1 monthFor short-term storage.
-80°C 6 monthsFor long-term storage.[3][6]

Note: When ready to use, thaw an aliquot at room temperature and gently mix before diluting to the final working concentration in cell culture medium. Avoid storing diluted solutions for extended periods.

Application: Investigating Anti-inflammatory Effects via NF-κB Pathway

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophage cell lines like RAW264.7.[1] The mechanism involves the inhibition of NF-κB activation, a critical transcription factor for pro-inflammatory genes like iNOS.[1]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_p P-IκBα (Phosphorylated) IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates Proteasome Proteasomal Degradation IkBa_p->Proteasome Targets for SanggenonO This compound SanggenonO->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription DNA->Transcription iNOS iNOS, Cytokines Transcription->iNOS

Figure 1: Simplified NF-κB signaling pathway. This compound inhibits the activation of the IKK complex, preventing IκBα phosphorylation and degradation, thereby blocking NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.

Experimental Protocols

The following protocols provide a framework for assessing the anti-inflammatory activity of this compound in vitro.

G cluster_supernatant Supernatant Analysis cluster_lysate Cell Lysate Analysis start Culture RAW264.7 Macrophages pretreat Pre-treat with this compound (Varying concentrations) start->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL for 24h) pretreat->stimulate harvest Harvest Supernatant & Cell Lysate stimulate->harvest griess Griess Assay harvest->griess western Western Blot harvest->western no_measure Measure Nitrite (NO) Levels griess->no_measure protein_measure Analyze Protein Expression (iNOS, p-IκBα, IκBα) western->protein_measure

Figure 2: General experimental workflow for evaluating the anti-inflammatory effects of this compound in vitro.

5.1 Protocol: Cell Culture and Treatment

  • Cell Line: RAW264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plate for Griess assay, 6-well plate for Western blot) and allow them to adhere overnight.

  • Treatment: a. Remove the old medium. b. Add fresh medium containing various concentrations of this compound (pre-diluted from the DMSO stock). Include a vehicle control (DMSO equivalent to the highest this compound concentration). c. Incubate for 1-2 hours (pretreatment). d. Add Lipopolysaccharide (LPS) to a final concentration of ~1 µg/mL to all wells except the negative control. e. Incubate for the desired period (e.g., 24 hours).

5.2 Protocol: Nitric Oxide (NO) Production Assay This assay measures nitrite, a stable product of NO, in the cell culture supernatant using the Griess reaction.[7]

  • Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Standard: Sodium nitrite (NaNO₂) solution for standard curve.

  • Procedure: a. After the treatment period, collect 50 µL of supernatant from each well of a 96-well plate. b. Add 50 µL of Griess Reagent A to each supernatant sample. c. Incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent B. e. Incubate for another 10 minutes at room temperature, protected from light. f. Measure the absorbance at 540 nm using a microplate reader. g. Calculate the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

5.3 Protocol: Western Blot for iNOS and IκBα Expression This protocol is used to assess the protein levels of iNOS and the phosphorylation/degradation status of IκBα.[1]

  • Protein Extraction: a. After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysates at high speed (~14,000 x g) for 15 minutes at 4°C. d. Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-phospho-IκBα, anti-IκBα, anti-β-actin as a loading control) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

  • Detection: a. Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Perform densitometry analysis to quantify the protein expression levels relative to the loading control.

References

Troubleshooting & Optimization

Technical Support Center: Sanggenon O Purification Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in scaling up Sanggenon O purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common obstacles encountered during the transition from lab-scale to large-scale purification of this promising bioactive compound from Morus alba (white mulberry).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important? this compound is a prenylated flavonoid, specifically a Diels-Alder type adduct, isolated from the root bark of Morus alba.[1][2] These compounds, including the related Sanggenon C and D, have shown potential as anti-infective agents with dual activity against viral and bacterial pathogens.[1] Effective purification is critical to obtain a high-purity active pharmaceutical ingredient (API) for preclinical and clinical studies, ensuring safety and efficacy.

Q2: What are the primary sources for this compound isolation? The primary natural source of this compound and other sanggenons is the root bark of mulberry species, particularly Morus alba L.[1][3]

Q3: What are the main classes of challenges when scaling up natural product purification? Scaling up the purification of natural products like this compound involves several challenges:

  • Process Consistency: Ensuring that parameters like resin bed height and linear flow rate are maintained to achieve reproducible results.[4]

  • Equipment and Material Availability: Sourcing sufficient quantities of high-quality resins and ensuring that chromatography columns and systems can handle larger volumes.[4][5]

  • Compound Stability: Flavonoids can be sensitive to pH, temperature, and prolonged exposure to certain solvents or stationary phases, leading to degradation.[6][7][8]

  • Economic Viability: The cost of solvents, resins, and the time required for large-scale purification can become prohibitive, necessitating process optimization to improve efficiency and yield.[4][9]

  • Impurity Profile: The complexity of the crude extract means that closely related impurities may co-elute with the target compound, requiring high-resolution separation techniques.[10]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the scale-up of this compound purification.

Problem 1: Low yield of crude extract from Morus alba root bark.

  • Possible Cause: Sub-optimal extraction parameters. The efficiency of flavonoid extraction is highly dependent on solvent choice, temperature, time, and the liquid-to-solid ratio.

  • Solution: Optimize your extraction protocol. Ultrasound-assisted extraction (UAE) has been shown to be effective for flavonoids.[11] A systematic approach, such as a single-factor experiment, can identify the best conditions. For flavonoids from natural sources, optimal conditions often involve using an ethanol-water mixture at an elevated temperature for a specific duration.[7][8] For example, a study on Chionanthus retusa leaf found optimal flavonoid yield with 60% ethanol at 70°C.[7]

Problem 2: this compound appears to be degrading during purification.

  • Possible Cause 1: Instability on silica gel. Flavonoids can be acidic and may degrade on standard silica gel columns.[6]

  • Solution 1: Test the stability of your compound on a 2D TLC plate before scaling up. If degradation occurs, consider using a deactivated silica gel, alumina, or a different stationary phase like macroporous resin.[6]

  • Possible Cause 2: Prolonged processing time. Long extraction or chromatography run times, especially at high temperatures, can lead to the degradation of heat-sensitive flavonoids.[8]

  • Solution 2: Streamline your workflow to minimize processing time. Use more efficient techniques like flash chromatography or optimize gradient elution to reduce run times.

Problem 3: Poor separation of this compound from other closely related flavonoids during column chromatography.

  • Possible Cause: The chosen solvent system or stationary phase lacks sufficient selectivity. The complex mixture from a crude plant extract often contains structurally similar compounds.

  • Solution:

    • Optimize the Mobile Phase: Systematically screen different solvent systems using thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC) to find a system that provides better separation.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switch to a different stationary phase. Options include reversed-phase (C18) silica, polyamide, or sephadex-type resins, which offer different separation mechanisms.[8]

    • Employ Multi-Step Purification: It is common for natural product isolation to require multiple chromatography steps using different separation principles (e.g., macroporous resin for initial cleanup followed by silica gel and then preparative HPLC for final polishing).[12][13]

Problem 4: Column pressure increases significantly after scaling up.

  • Possible Cause 1: The linear flow rate is too high for the larger diameter column. While maintaining linear flow rate is a principle of scaling up, exceeding the pressure limits of the column or resin is a practical constraint.[5]

  • Solution 1: Reduce the flow rate and adjust the run time accordingly. Ensure the chosen chromatography system can handle the required pressures at scale.[5]

  • Possible Cause 2: The column is not packed correctly. Improper packing of large-scale columns can lead to bed collapse or high backpressure.[4]

  • Solution 2: Use established column packing methods for your specific resin and column size, such as the axial compression method, which is often preferred for larger columns.[5]

Data Presentation: Optimizing Flavonoid Extraction

The initial extraction step is critical for maximizing the starting yield of this compound. The following table summarizes optimized parameters for flavonoid extraction from plant sources, which can serve as a starting point for your own process development.

ParameterOptimized Value RangeRationale & Citation
Solvent 60-82% Ethanol in WaterAn ethanol-water mixture is effective for extracting flavonoids. The optimal concentration balances polarity to maximize yield while minimizing the co-extraction of unwanted compounds.[7][8]
Temperature 70-90°CIncreased temperature enhances solubility and mass transfer. However, excessively high temperatures can cause degradation of the target compounds.[7][8]
Liquid-to-Solid Ratio 20:1 to 33:1 (mL/g)A higher ratio can improve extraction efficiency, but very high ratios may be impractical and lead to dilute extracts requiring more energy for concentration.[7][8][11]
Extraction Time (UAE) 30 - 90 minutesLonger times can increase yield up to a point, after which the risk of flavonoid degradation increases.[7][8]
pH Acidic (pH 2.5-6.0)For many flavonoids, slightly acidic conditions can improve extraction yields.[11][14]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Crude Flavonoids from Morus alba Root Bark

This protocol is a general guideline based on methods for flavonoid extraction.[7][11]

  • Preparation: Grind dried Morus alba root bark into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 100 g of the powdered root bark into a 3 L flask.

    • Add 2 L of 70% ethanol (a 20:1 liquid-to-solid ratio).

    • Adjust the pH to ~5.0 using a suitable acid (e.g., citric acid).

    • Place the flask in an ultrasonic bath set to 70°C and 120 W power.

    • Extract for 45 minutes.

  • Filtration: After extraction, filter the mixture while hot through a Buchner funnel to separate the extract from the solid residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol. The resulting aqueous solution is the crude extract.

  • Storage: Store the crude extract at 4°C before proceeding to purification.

Protocol 2: Purification of this compound using Macroporous Resin Chromatography

Macroporous resin is an excellent choice for the initial cleanup and enrichment of flavonoids from crude extracts.[8][14]

  • Resin Selection & Preparation: Select a suitable nonpolar macroporous resin (e.g., D101 or HPD-950). Pre-treat the resin by soaking it sequentially in ethanol and then water according to the manufacturer's instructions. Pack the resin into a glass column.

  • Sample Loading:

    • Take the concentrated aqueous crude extract from Protocol 1.

    • Adjust the pH to ~6.0.[14]

    • Load the extract onto the prepared column at a slow flow rate (e.g., 1-2 bed volumes per hour).

  • Washing: Wash the column with 3-4 bed volumes of deionized water to remove sugars, salts, and highly polar impurities.

  • Elution:

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%). Sanggenons, being less polar, are expected to elute in the higher ethanol concentration fractions.

    • Collect fractions and monitor them by TLC or HPLC to identify those containing this compound.

  • Concentration: Pool the fractions rich in this compound and concentrate them using a rotary evaporator. This enriched fraction can then be subjected to further purification steps, such as silica gel chromatography or preparative HPLC.

Visualizations

G cluster_start Phase 1: Extraction cluster_purification Phase 2: Purification cluster_end Phase 3: Final Product raw_material Morus alba Root Bark extraction Ultrasound-Assisted Extraction (Ethanol/Water) raw_material->extraction concentration Crude Extract Concentration extraction->concentration cleanup Macroporous Resin (Initial Cleanup) concentration->cleanup fractionation Silica Gel Chromatography (Fractionation) cleanup->fractionation polishing Preparative HPLC (Final Polishing) fractionation->polishing analysis Purity Analysis (HPLC, NMR, MS) polishing->analysis final_product >95% Pure this compound analysis->final_product

Caption: A typical workflow for the scaled-up purification of this compound.

G problem Problem: Low Purity After Scale-Up check_hplc Analyze fractions with analytical HPLC problem->check_hplc cause1 Broad or Tailing Peaks? check_hplc->cause1 Yes cause2 Co-eluting Impurities? check_hplc->cause2 No solution1a Decrease Sample Load cause1->solution1a solution1b Check Column Packing Integrity cause1->solution1b solution2a Optimize Elution Gradient (Make it shallower) cause2->solution2a solution2b Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) cause2->solution2b

Caption: A troubleshooting decision tree for low purity issues.

G cluster_pathway Inflammatory Signaling Cascade sanggenon This compound nfkb_path NF-κB Pathway Activation sanggenon->nfkb_path Inhibits lps LPS (Stimulus) lps->nfkb_path inos_cox2 iNOS & COX-2 Expression nfkb_path->inos_cox2 pro_inflammatory Pro-inflammatory Mediators (NO, PGE2, Cytokines) inos_cox2->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation

Caption: Simplified signaling pathway showing this compound's anti-inflammatory action.

References

Technical Support Center: Troubleshooting Sanggenon O Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a systematic approach to diagnosing and resolving peak tailing issues encountered during the HPLC analysis of sanggenon O.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing?

A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, exhibiting a trailing edge or "tail" that extends from the peak maximum.[1][2] In an ideal chromatogram, peaks are Gaussian or symmetrical. Asymmetry is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As), with an ideal value of 1.0. Values greater than 1.5-2.0 are generally considered problematic as they can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.[3]

Q2: I am seeing significant tailing specifically for my this compound peak. What are the likely causes?

A2: this compound is a complex flavonoid with multiple phenolic hydroxyl groups.[2] These groups are weakly acidic and can lead to peak tailing through several mechanisms:

  • Secondary Silanol Interactions: At a mobile phase pH above ~3, residual silanol groups on the silica-based stationary phase become ionized (Si-O⁻).[1][2] The phenolic hydroxyls on this compound can deprotonate at neutral or higher pH, leading to ionic interactions that cause tailing.

  • Metal Chelation: The multiple hydroxyl groups on the this compound structure can chelate with trace metal ions (e.g., iron, aluminum) present in the sample, on the stationary phase, or on stainless-steel components like frits and tubing.[4] This interaction can cause significant peak distortion.

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to a characteristic "shark-fin" peak shape.[3][4]

Q3: What is an acceptable USP tailing factor (Tf)?

A3: An ideal USP tailing factor is 1.0, indicating a perfectly symmetrical peak. For most analytical methods, a tailing factor between 0.9 and 1.5 is considered acceptable. However, values up to 2.0 may be permissible in some assays.[2][3] A value greater than 2.0 indicates a significant issue that requires troubleshooting to ensure data quality and reproducibility.[3]

Systematic Troubleshooting Guide

This guide follows a logical flow to help you efficiently identify the root cause of this compound peak tailing.

Q4: Is the peak tailing observed for all peaks in my chromatogram or only for this compound?

A4: This is the most critical first step in diagnosing the problem.

  • If all peaks are tailing: The issue is likely a system-wide or "physical" problem. This could include a void at the head of the column, a partially blocked frit, or excessive extra-column volume from using tubing with a large internal diameter or poorly made connections.[4][5][6]

  • If only the this compound peak (and perhaps other similar flavonoids) is tailing: The problem is likely chemical in nature and specific to the interaction between this compound and the chromatographic system.[6][7] Proceed to the following questions.

Q5: How does the mobile phase pH affect this compound peak shape?

A5: Mobile phase pH is a critical factor for ionizable compounds like this compound.[8][9][10] Because of its numerous phenolic hydroxyl groups, this compound is weakly acidic.

  • At neutral to high pH ( > 7): The phenolic groups can deprotonate, giving the molecule a negative charge. This can increase unwanted ionic interactions with the stationary phase, leading to severe tailing.

  • At low pH (2.5 - 4.0): The molecule remains in its neutral, protonated form. This minimizes ionic interactions with the stationary phase. Additionally, a low pH suppresses the ionization of residual silanol groups on the silica surface, further reducing the potential for secondary interactions.[2][5] Therefore, operating at a lower pH is highly recommended to improve the peak shape of this compound.[5]

Q6: Could secondary interactions with the stationary phase be the cause, even at low pH?

A6: Yes. Even at low pH, some highly active silanol sites may still interact with polar functional groups on this compound.

  • Solution 1: Use a High-Quality, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped are designed to minimize residual silanol activity.[1][3][5] Using a base-deactivated silica (BDS) or a column with a polar-embedded phase can further shield the analyte from silanol interactions.[1][3]

  • Solution 2: Add a Competing Agent: In some cases, adding a small amount of a competing agent to the mobile phase can help. However, for an acidic compound like this compound, the primary strategy should be pH control.

Q7: What if I suspect metal chelation is the problem?

A7: If you are using a high-quality column and an optimized low-pH mobile phase but still observe tailing, metal chelation is a strong possibility.

  • Solution: Add a Metal Chelator: Adding a small concentration (e.g., 0.05-0.1%) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can effectively bind stray metal ions in the system, preventing them from interacting with this compound.[11]

Q8: How can I rule out column overload or sample solvent issues?

A8: These are common issues that can be easily tested.

  • Column Overload: To check for mass overload, dilute your sample 10-fold and re-inject it.[3] If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[3][4] Reduce the injection volume or the sample concentration.

  • Sample Solvent: The sample should be dissolved in a solvent that is weaker than or identical to the initial mobile phase.[3] Dissolving this compound in a very strong solvent (e.g., 100% methanol or acetonitrile) when your gradient starts at 10% can cause peak distortion.[3] Always try to dissolve the sample in the initial mobile phase composition.

Data Presentation & Experimental Protocols

Table 1: Summary of Potential Causes and Solutions for this compound Peak Tailing
Potential Cause Symptoms Primary Solution(s) Secondary Action(s)
High Mobile Phase pH Tailing specific to this compound and other phenolics.Lower mobile phase pH to 2.5-4.0 using 0.1% formic or acetic acid.[5]Increase buffer strength (e.g., 25 mM ammonium formate) for better pH control.
Secondary Silanol Interactions Tailing of this compound even at low pH.Use a modern, fully end-capped or base-deactivated C18 column.[1][3][5]Consider a column with a different stationary phase (e.g., phenyl-hexyl).[3]
Metal Chelation Persistent tailing despite pH and column optimization.Add a metal chelating agent like EDTA (0.05-0.1%) to the mobile phase.[11]Use PEEK tubing and fittings to minimize metal contact.
Column Overload "Shark-fin" peak shape that improves upon dilution.Reduce sample concentration or injection volume.[3]Use a column with a larger internal diameter or higher loading capacity.
Inappropriate Sample Solvent Tailing or split peaks, especially for early-eluting compounds.Dissolve the sample in the initial mobile phase composition.If solubility is an issue, use the weakest possible solvent and minimize injection volume.
Column Void / Contamination All peaks in the chromatogram are tailing or broad.Reverse-flush the column (if permissible by the manufacturer).[2]Replace the column inlet frit or the entire column.[3]
Extra-Column Volume All peaks tail, with more pronounced effects on early peaks.[5]Use shorter, narrower internal diameter tubing (e.g., 0.005").[1]Ensure all fittings are properly connected to avoid dead volume.
Protocol 1: Systematic Column Flushing

This protocol is used to clean a contaminated column that may be causing peak tailing for all compounds. Note: Always check the manufacturer's guidelines for your specific column's solvent and pH compatibility.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.

  • Reverse Direction: Reverse the column direction to flush contaminants from the inlet frit.

  • Buffer Wash: Flush the column with 20 column volumes of HPLC-grade water to remove any buffer salts.

  • Intermediate Solvent Wash: Flush with 20 column volumes of methanol or acetonitrile.

  • Strong Organic Wash: Flush with 20 column volumes of 100% isopropanol.

  • Re-equilibration: Return the column to its normal flow direction. Equilibrate with the mobile phase, starting with the organic component and gradually introducing the aqueous component, until the baseline is stable.

Protocol 2: Mobile Phase Optimization for this compound Analysis

This protocol outlines a systematic approach to optimize the mobile phase to reduce peak tailing.

  • Select an End-Capped Column: Start with a high-quality, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Prepare Acidic Aqueous Phase: Prepare an aqueous mobile phase (Solvent A) of 0.1% formic acid in HPLC-grade water. This will set the pH to approximately 2.7.

  • Prepare Organic Phase: Use 100% acetonitrile as the organic mobile phase (Solvent B).

  • Initial Gradient: Start with a generic gradient (e.g., 10-90% B over 30 minutes) at a flow rate of 1.0 mL/min.

  • Evaluate Peak Shape: Inject the this compound standard and evaluate the peak tailing factor.

  • Troubleshooting Steps (if tailing persists):

    • Change Organic Modifier: Replace acetonitrile with methanol and repeat the analysis. Some compounds show better peak shape in methanol due to different solvent-analyte interactions.

    • Add a Chelator: If tailing is still present, add 0.05% EDTA to the aqueous mobile phase (Solvent A) and repeat the analysis.

    • Adjust Temperature: Increasing the column temperature to 30-40°C can sometimes improve peak shape by enhancing mass transfer kinetics.

Mandatory Visualizations

Troubleshooting_Flow start Start: this compound Peak Tailing decision1 All peaks tailing? start->decision1 system_issue Systemic (Physical) Issue decision1->system_issue  Yes chemical_issue Chemical Interaction Issue decision1->chemical_issue No   check_connections Check for dead volume (fittings, tubing ID) system_issue->check_connections check_column_health Inspect column for voids Flush or replace column check_connections->check_column_health check_ph Is Mobile Phase pH < 4.0? chemical_issue->check_ph adjust_ph Adjust pH with 0.1% Formic Acid check_ph->adjust_ph No check_overload Dilute sample 10x. Did peak shape improve? check_ph->check_overload Yes adjust_ph->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_chelation Add 0.05% EDTA to mobile phase check_overload->check_chelation No end_good Symmetrical Peak Achieved reduce_conc->end_good check_chelation->end_good

Caption: A logical workflow for troubleshooting this compound peak tailing.

Chemical_Interaction cluster_analyte This compound Molecule cluster_surface Stationary Phase / System Sanggenon_Neutral Sanggenon-OH (Neutral Form) Good_Peak Symmetrical Peak Sanggenon_Neutral->Good_Peak minimal interaction Sanggenon_Anion Sanggenon-O⁻ (Anionic Form) Silanol Ionized Silanol Site (Si-O⁻) Sanggenon_Anion->Silanol ionic interaction Metal Trace Metal Ions (e.g., Fe³⁺) Sanggenon_Anion->Metal chelation Tailing Peak Tailing Silanol->Tailing Metal->Tailing MP_pH_High Mobile Phase pH > 7 (Neutral / Basic) MP_pH_High->Sanggenon_Anion deprotonates MP_pH_Low Mobile Phase pH < 4 (Acidic) MP_pH_Low->Sanggenon_Neutral protonates

Caption: Chemical interactions causing this compound peak tailing at high pH.

References

resolving co-elution of sanggenon O with isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of sanggenon O with its isomers during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound from its isomers?

This compound is a complex prenylated flavonoid, a class of compounds known for forming multiple, structurally similar isomers. The separation difficulty arises from several factors:

  • Structural Similarity: Isomers possess the same molecular weight and often have very similar polarities and chemical properties, leading to nearly identical retention times in standard chromatographic systems.

  • Stereoisomerism: this compound belongs to a class of compounds known as mulberry Diels-Alder-type adducts, which are formed through cycloaddition reactions.[1] This creates multiple stereocenters, resulting in a high probability of diastereomers and enantiomers that are notoriously difficult to separate on achiral stationary phases.

  • Mass Spectrometry Limitations: While powerful, mass spectrometry (MS) alone cannot typically distinguish between isomers, as they have identical masses and often produce similar fragmentation patterns.[2] This makes chromatographic separation essential for accurate identification and quantification.

Q2: How can I confirm if a co-eluting peak is an isomer of this compound?

Identifying a co-eluting peak as an isomer requires a combination of techniques:

  • Peak Purity Analysis: If using a High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or Diode Array Detector (DAD), perform a peak purity analysis. The system collects multiple UV spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.[3][4]

  • High-Resolution Mass Spectrometry (HRMS): Although it cannot separate isomers, HRMS can confirm that the co-eluting compound has the same elemental composition as this compound (C40H36O12).

  • Advanced Separation Techniques: Employing alternative or orthogonal separation methods, such as chiral chromatography or Supercritical Fluid Chromatography (SFC), can often achieve separation. If the peak resolves into two or more peaks with identical mass spectra under these conditions, it strongly suggests they are isomers.

Q3: What are the primary chromatographic factors to consider for isomer separation?

The mobile phase composition, stationary phase chemistry, temperature, and flow rate are the most significant factors in separating isomers via HPLC.[2] A systematic approach to optimizing these parameters is crucial for resolving co-elution.

Troubleshooting Guide: Resolving this compound Co-elution

If you are observing peak co-elution, follow this systematic troubleshooting workflow. The goal is to manipulate the key factors of the "Resolution Equation" (Capacity Factor, Selectivity, and Efficiency) to achieve separation.[3][4]

G cluster_start cluster_purity cluster_k cluster_alpha cluster_N cluster_advanced cluster_end start Co-elution Observed (Single Peak or Shoulder) purity Step 1: Confirm Co-elution - Perform Peak Purity Analysis (DAD) - Check Mass Spectra Across Peak (LC-MS) start->purity k_factor Step 2: Optimize Capacity Factor (k') Is k' between 2 and 10? purity->k_factor k_adjust Adjust Mobile Phase Strength - Decrease organic solvent percentage - Goal: Increase retention to improve interaction k_factor->k_adjust No alpha_factor Step 3: Modify Selectivity (α) Change the 'Chemistry' of the Separation k_factor->alpha_factor Yes k_adjust->k_factor alpha_options Try One or More: 1. Change Organic Modifier (Acetonitrile ↔ Methanol) 2. Adjust Mobile Phase pH/Additive (e.g., Formic Acid %) 3. Change Column Temperature 4. Switch to a Different Stationary Phase alpha_factor->alpha_options n_factor Step 4: Improve Efficiency (N) Make Peaks Sharper/Narrower alpha_options->n_factor n_options Try One or More: 1. Use a Newer/Higher-Efficiency Column 2. Decrease Flow Rate 3. Use a Smaller Particle Size Column (UHPLC) n_factor->n_options advanced Step 5: Employ Advanced Techniques (If co-elution persists) n_options->advanced advanced_options Consider: - Chiral Chromatography - Supercritical Fluid Chromatography (SFC) - Recycling HPLC advanced->advanced_options end_node Resolution Achieved advanced_options->end_node

References

Technical Support Center: Sanggenon O Extraction and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sanggenon O. The information provided is based on general knowledge of flavonoid and polyphenol chemistry, as specific degradation studies on this compound are limited in published literature.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Extraction

Possible Cause Troubleshooting Step
Incomplete Extraction - Ensure the plant material (e.g., root bark of Morus species) is properly ground to a fine powder to maximize surface area. - Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[1] - Optimize the solvent-to-solid ratio and extraction time. Multiple extraction cycles may be necessary.
Degradation During Extraction - Avoid high temperatures. If using heating methods like Soxhlet, perform extraction under vacuum to lower the solvent's boiling point. - Protect the extraction mixture from light by using amber glassware or covering the apparatus with aluminum foil. Flavonoids can be light-sensitive.[2] - Use deoxygenated solvents or perform extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Inappropriate Solvent Choice - this compound, as a prenylated flavonoid, is expected to have moderate lipophilicity.[3] - Start with solvents like 70-90% ethanol or methanol.[4] - For further purification, consider partitioning with solvents of varying polarity, such as ethyl acetate.

Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis of Stored this compound

Possible Cause Troubleshooting Step
Degradation of this compound - Review storage conditions. Exposure to light, elevated temperatures, or oxygen can cause degradation.[2] - Check the pH of the storage solution. Flavonoids can be unstable at neutral or alkaline pH.[5] - The unknown peaks could be degradation products. A stability-indicating analytical method should be developed to identify and quantify these.[6][7][8][9][10]
Contamination - Ensure the purity of the initial this compound isolate. - Use high-purity solvents for storage and analysis. - Check for microbial contamination if stored in aqueous solutions for extended periods without preservatives.
Solvent Interaction - Certain solvents may react with the compound over time. Ensure the chosen storage solvent is inert.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for storing a pure solid sample of this compound?

A1: For long-term storage of solid this compound, it is recommended to:

  • Store at low temperatures: -20°C is ideal. For short-term storage, 2-8°C may be sufficient.

  • Protect from light: Store in an amber vial or a container wrapped in aluminum foil.

  • Protect from moisture and oxygen: Store in a tightly sealed container, preferably under an inert gas like argon or nitrogen, and in a desiccator.

Q2: What is the best solvent for storing this compound in solution, and at what temperature?

A2: For storing this compound in solution:

  • Solvent: Use a slightly acidic, aprotic solvent if possible. Anhydrous ethanol or methanol can be suitable for short to medium-term storage. For long-term storage, consider dissolving in a small amount of DMSO and storing at -80°C.

  • pH: If an aqueous or alcoholic solution is necessary, buffer it to a slightly acidic pH (e.g., pH 4-6) to improve stability. Flavonoids are generally more stable in acidic conditions.

  • Temperature: Store solutions at -20°C or -80°C for long-term stability.

Q3: How susceptible is this compound to degradation during sample preparation for analysis?

A3: this compound, like other complex flavonoids, can be susceptible to degradation during sample preparation. To minimize this:

  • Prepare samples fresh for each analysis whenever possible.

  • Avoid prolonged exposure to room temperature and light. Keep samples on ice and in amber vials.

  • Use high-purity solvents and avoid reactive matrices.

  • If heating is required for dissolution, use the lowest possible temperature for the shortest duration.

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not well-documented, flavonoids, in general, can degrade through:

  • Oxidation: The polyphenolic structure is prone to oxidation, which can be accelerated by light, heat, and the presence of metal ions.

  • Hydrolysis: Cleavage of ether linkages within the molecule can occur, especially at extreme pH values.

  • Isomerization: Changes in the stereochemistry of the molecule can be induced by heat or light.

Quantitative Data Summary

Condition Effect on Stability General Recommendation
High Temperature (>40°C) Accelerates degradation (oxidation, isomerization)[11]Store at low temperatures (-20°C for long-term)
Exposure to UV/Visible Light Can lead to photodegradation[2]Store in amber containers or in the dark
Neutral to Alkaline pH (>7) Increases susceptibility to oxidation and degradation[5]Store in slightly acidic conditions (pH 4-6)
Presence of Oxygen Promotes oxidative degradationStore under an inert atmosphere (N₂ or Ar)
Presence of Metal Ions Can catalyze oxidationUse high-purity, metal-free solvents and containers

Experimental Protocols

Protocol 1: General Extraction of this compound from Morus Root Bark

  • Material Preparation: Air-dry the root bark of the Morus species and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Macerate the powdered root bark with 80% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process on the residue two more times.

    • Combine the filtrates.

  • Solvent Removal: Concentrate the combined ethanol extract under reduced pressure at a temperature not exceeding 40°C to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.

    • This compound is expected to be enriched in the ethyl acetate fraction.

  • Purification: Further purify the ethyl acetate fraction using column chromatography (e.g., silica gel, Sephadex LH-20) with a suitable solvent system (e.g., a gradient of chloroform-methanol). Monitor fractions by TLC or HPLC.

Protocol 2: Forced Degradation Study for this compound Stability Assessment

This protocol is designed to intentionally degrade the sample to understand its stability profile and to develop a stability-indicating analytical method.

  • Sample Preparation: Prepare stock solutions of purified this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 6, and 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24, 48, and 72 hours. Also, heat a stock solution at 60°C for the same durations.

  • Photodegradation: Expose a stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. Keep a control sample wrapped in foil at the same temperature.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a high-resolution HPLC-UV/DAD or LC-MS method. Compare the chromatograms to identify degradation products and quantify the loss of this compound.

Visualizations

cluster_extraction Extraction Workflow for this compound Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction Extraction Grinding->Extraction Extraction_Solvent 80% Ethanol (Room Temp, Dark) Extraction_Solvent->Extraction Filtration Filtration Extraction->Filtration Concentration Vacuum Concentration (<40°C) Filtration->Concentration Crude Extract Crude Extract Concentration->Crude Extract Partitioning Partitioning Crude Extract->Partitioning Purification Column Chromatography Partitioning->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Recommended workflow for the extraction of this compound to minimize degradation.

cluster_degradation Potential Degradation Pathways Sanggenon_O This compound (Intact Molecule) Oxidation Oxidation (O₂, Light, Metal Ions) Sanggenon_O->Oxidation Degradation Factors Hydrolysis Hydrolysis (Acid/Base) Sanggenon_O->Hydrolysis Degradation Factors Isomerization Isomerization (Heat, Light) Sanggenon_O->Isomerization Degradation Factors Oxidized_Products Oxidized Products (e.g., quinones) Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed Products (Ring Opening) Hydrolysis->Hydrolyzed_Products Isomers Isomers Isomerization->Isomers

Caption: Hypothetical degradation pathways for this compound based on general flavonoid chemistry.

Start Low this compound Stability? Check_Storage_Temp Is storage temp ≤ -20°C? Start->Check_Storage_Temp Check_Light Stored in dark? Check_Storage_Temp->Check_Light Yes Result_Bad_Temp Lower storage temperature. Check_Storage_Temp->Result_Bad_Temp No Check_Atmosphere Inert atmosphere? Check_Light->Check_Atmosphere Yes Result_Bad_Light Use amber vials or store in dark. Check_Light->Result_Bad_Light No Check_Solvent_pH Is solvent acidic/aprotic? Check_Atmosphere->Check_Solvent_pH Yes Result_Bad_Atmosphere Store under N₂ or Ar. Check_Atmosphere->Result_Bad_Atmosphere No Result_Good Stability should improve. Monitor with HPLC. Check_Solvent_pH->Result_Good Yes Result_Bad_Solvent Adjust pH or change solvent. Check_Solvent_pH->Result_Bad_Solvent No

Caption: Troubleshooting decision tree for addressing this compound instability during storage.

References

Technical Support Center: Sanggenon O Solubility in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of Sanggenon O during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a prenylated flavonoid, a natural compound with potential therapeutic properties. Like many other complex polyphenolic compounds, this compound has low aqueous solubility due to its large, hydrophobic structure. This poor solubility can significantly impact the accuracy and reproducibility of experimental results by causing the compound to precipitate out of solution in aqueous assay buffers. This can lead to an underestimation of its biological activity and unreliable dose-response curves.[1][2]

Q2: What are the initial steps to take when encountering solubility issues with this compound?

When you observe precipitation or suspect solubility issues, it is crucial to:

  • Visually inspect your solutions: Check for any cloudiness, particulates, or film formation in your stock solutions and final assay mixtures.

  • Determine the maximum soluble concentration: Before proceeding with your experiments, perform a simple solubility test to find the highest concentration of this compound that remains in solution in your specific assay buffer.

  • Optimize your stock solution: Ensure that your this compound is fully dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), before diluting it into your aqueous assay medium.[1][2]

Q3: What are the recommended solvents for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays.[1][3] However, it is important to be aware that some compounds can still have limited solubility in DMSO, and precipitation can occur during storage, especially at low temperatures.[2] Other organic solvents like ethanol or methanol can also be used, but their compatibility with the specific assay must be verified.[4][5][6]

Q4: How can I improve the solubility of this compound in my aqueous assay buffer?

Several strategies can be employed to enhance the solubility of this compound in aqueous solutions. The choice of method will depend on the specific requirements of your assay. These methods include:

  • Using co-solvents: Adding a small percentage of a water-miscible organic solvent to the assay buffer.[7]

  • Adjusting the pH: For compounds with ionizable groups, modifying the pH of the buffer can increase solubility.

  • Employing surfactants: Using non-ionic surfactants at concentrations above their critical micelle concentration (CMC) to form micelles that can encapsulate the compound.

  • Utilizing cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[8][9]

Troubleshooting Guides

Issue 1: Precipitation Observed After Diluting DMSO Stock Solution into Aqueous Buffer

This is a common issue when working with hydrophobic compounds. The drastic change in solvent polarity upon dilution causes the compound to crash out of solution.

Troubleshooting Workflow

A Precipitation observed B Decrease final concentration of this compound A->B C Increase DMSO concentration in final solution (check assay tolerance) A->C D Use a co-solvent in the aqueous buffer A->D E Incorporate a solubilizing agent (e.g., surfactant, cyclodextrin) A->E F Problem Resolved B->F G Precipitation persists B->G C->F C->G D->F D->G E->F E->G G->A Try another method

Caption: Troubleshooting workflow for precipitation upon dilution.

Detailed Steps:

  • Reduce Final Concentration: The simplest approach is to lower the final concentration of this compound in the assay to a level below its solubility limit in the final buffer.

  • Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many assays can tolerate up to 0.5-1% DMSO without significant effects.[3] Gradually increasing the final DMSO concentration may keep this compound in solution. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Introduce a Co-solvent: Adding a small amount of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), to the aqueous buffer can increase the solubility of this compound.[7] It is critical to test the tolerance of your assay system to the chosen co-solvent.

  • Use Solubilizing Agents:

    • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used. Prepare the final dilution of this compound in a buffer already containing the surfactant.

    • Cyclodextrins: Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective in solubilizing flavonoids.[8] An initial incubation of this compound with the cyclodextrin solution may be necessary to facilitate complex formation.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Poor solubility can lead to variable concentrations of the active compound in your assay, resulting in poor data quality.

Troubleshooting Steps:

  • Confirm Stock Solution Integrity: Before each experiment, visually inspect your DMSO stock solution for any signs of precipitation. If crystals are present, gently warm the solution (e.g., in a 37°C water bath) and vortex until the compound is fully redissolved.[2]

  • Sonication: Briefly sonicating the stock solution before use can help to break up any microscopic aggregates that may not be visible.[1]

  • Serial Dilution Strategy: When preparing working solutions, perform serial dilutions in 100% DMSO to the highest required concentration before the final dilution into the aqueous buffer. This minimizes the time the compound is in an intermediate, potentially less soluble, state.

  • Pre-assay Solubility Check: Conduct a small-scale test to confirm the solubility of the highest concentration of this compound in your final assay buffer under the exact experimental conditions (temperature, pH, etc.).

Experimental Protocols

Protocol 1: Preparation of a Solubilized this compound Solution using HP-β-CD

This protocol describes how to prepare a solution of this compound with enhanced aqueous solubility using hydroxypropyl-β-cyclodextrin.

  • Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in your assay buffer to a concentration of 10-50 mM. The optimal concentration may need to be determined empirically.

  • Prepare a concentrated stock of this compound in DMSO: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10-20 mM).

  • Form the inclusion complex: a. Slowly add the this compound DMSO stock solution to the HP-β-CD solution while vortexing. The final DMSO concentration should be kept as low as possible (ideally ≤ 1%). b. Incubate the mixture at room temperature or 37°C for 30-60 minutes with gentle agitation to allow for the formation of the inclusion complex.

  • Prepare final dilutions: Use the this compound/HP-β-CD complex solution to make further dilutions in the assay buffer (which should also contain the same concentration of HP-β-CD to maintain equilibrium).

Protocol 2: Using a Co-solvent System

This protocol outlines the use of a co-solvent to improve the solubility of this compound.

  • Determine Co-solvent Tolerance: First, determine the maximum concentration of the chosen co-solvent (e.g., ethanol, PEG 400) that your assay system can tolerate without affecting the results. Run a dose-response curve of the co-solvent alone.

  • Prepare a Co-solvent Buffer: Prepare your assay buffer containing the predetermined tolerable concentration of the co-solvent.

  • Prepare this compound dilutions: a. Prepare a high-concentration stock of this compound in 100% DMSO. b. Perform serial dilutions of the this compound stock in DMSO. c. For the final step, dilute the DMSO serial dilutions into the co-solvent buffer to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all wells.

Quantitative Data Summary

SolventGeneral Solubility of Poorly Soluble FlavonoidsExpected Solubility of this compound
WaterVery Low (< 1 µg/mL)Very Low
PBS (pH 7.4)Very Low (< 10 µg/mL)Very Low
DMSOHigh (10-50 mg/mL)High
EthanolModerate (1-10 mg/mL)Moderate
MethanolModerate (1-10 mg/mL)Moderate

Signaling Pathway

This compound has been reported to exhibit various biological activities, including anti-inflammatory and anti-cancer effects. One of its proposed mechanisms of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex p65 p50 IkB->NFkB_complex Releases NFkB_p65 p65 NFkB_p50 p50 DNA DNA NFkB_complex->DNA Translocates & Binds SanggenonO This compound SanggenonO->IKK Inhibits SanggenonO->NFkB_complex Inhibits Nuclear Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

sanggenon O stability issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Sanggenon O, this technical support center provides essential guidance on its stability in various solvents. Due to the limited publicly available stability data specific to this compound, this guide incorporates established principles of flavonoid chemistry, data from structurally related compounds, and standardized experimental protocols to address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Like other flavonoids, the stability of this compound in solution is primarily influenced by several factors:

  • pH: Flavonoids are often more stable in acidic conditions and can degrade in neutral or alkaline solutions.

  • Temperature: Elevated temperatures can accelerate degradation.[1]

  • Light: Exposure to UV or visible light can induce photolytic degradation.[1]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic hydroxyl groups.

  • Solvent Type: The polarity and protic/aprotic nature of the solvent can influence solubility and stability.

Q2: What are the visual indicators of this compound degradation in a solution?

A2: While instrument-based analysis is necessary for quantification, visual cues of degradation may include a change in the color of the solution (e.g., yellowing or browning) or the formation of precipitates as degradation products may be less soluble.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To maximize stability, stock solutions of this compound should be stored at low temperatures (e.g., -20°C or -80°C), protected from light by using amber vials or wrapping containers in foil, and blanketed with an inert gas like nitrogen or argon to minimize oxidation. For short-term storage, refrigeration (2-8°C) may be adequate, but stability should be verified.

Q4: I am observing poor solubility of this compound in my desired solvent. What can I do?

A4: this compound is a large, complex, and relatively non-polar molecule, which can lead to solubility challenges. If you are experiencing poor solubility, consider the following:

  • Solvent Selection: Refer to the solubility data in Table 2 for guidance. Polar aprotic solvents like DMSO and acetone are often good starting points. For less polar systems, ethyl acetate or dichloromethane could be explored.

  • Co-solvents: Using a mixture of solvents can enhance solubility. For example, a small percentage of DMSO in an aqueous buffer.

  • Temperature: Gentle warming can increase solubility, but be mindful of potential degradation at elevated temperatures.

  • pH Adjustment: For aqueous solutions, adjusting the pH might improve the solubility of flavonoids.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent results in biological assays.

Possible Cause Troubleshooting Step
Degradation of this compound in stock solution. Prepare fresh stock solutions for each experiment. If using previously prepared stocks, perform a quick purity check using HPLC. Store aliquots at -80°C to minimize freeze-thaw cycles.
Degradation in assay buffer. Assess the stability of this compound in your specific assay buffer under the experimental conditions (e.g., 37°C, presence of CO2). Consider preparing the final dilution immediately before adding it to the assay.
Precipitation in aqueous media. Due to its low aqueous solubility, this compound may precipitate. Use a co-solvent like DMSO (typically <0.5% final concentration) to maintain solubility. Visually inspect for any precipitation.

Issue 2: Appearance of unknown peaks in HPLC chromatogram over time.

Possible Cause Troubleshooting Step
Solvent-induced degradation. The solvent may be reacting with this compound. Test the stability in alternative solvents of different polarities and proticities.
Forced degradation. The experimental conditions (e.g., heat, light, pH) are causing degradation. Refer to the Forced Degradation Data (Table 1) to understand potential degradation pathways and adjust your experimental setup accordingly.
Contamination. Ensure the purity of your solvent and the cleanliness of your vials and equipment.

Quantitative Data Summary

Disclaimer: The following tables summarize stability and solubility data for flavonoids. As there is no specific published data for this compound, this information, derived from related compounds, should be used as a general guideline.

Table 1: Forced Degradation Data for a Representative Flavonoid (Morin)

Stress ConditionParameters% Recovery (Mean ± SD)Potential Implication for this compound
Acid Hydrolysis 0.1N HCl, 60°C, 24 h214.05 ± 8.14*Potential for structural rearrangement or hydrolysis under strong acidic conditions.
Base Hydrolysis 1N NaOH, 105°C, 20 min2.85 ± 0.86Highly susceptible to degradation in alkaline conditions.
Oxidation 3% H2O2, 24 h73.77 ± 7.29Susceptible to oxidative degradation.
Thermal 25°C, 24 h103.42 ± 0.57Relatively stable at room temperature for short periods.
Refrigerated 4°C, 24 h106.19 ± 8.03Stable under refrigeration for short-term storage.

*Note: A recovery of >100% could indicate that a degradation product has a stronger chromophore at the detection wavelength than the parent compound.[2]

Table 2: Solubility of Structurally Diverse Flavonoids in Common Organic Solvents

FlavonoidSolventSolubility (mmol/L)Reference
Quercetin Acetone80[3]
Acetonitrile5.40[3]
Hesperetin Acetonitrile85[3]
Naringenin Acetonitrile77[3]
Rutin Acetonitrile0.50[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 2 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Keep a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve in the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound to a photostability chamber (with UV and visible light) for a specified duration (e.g., 24 hours).

  • Analysis: Analyze all samples, including a control (untreated stock solution), using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for Flavonoids

This protocol is a general starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV-Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: 0.1% v/v solution of glacial acetic acid or formic acid in water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program (Example):

    • 0-10 min: 20% B

    • 10-30 min: 20% to 80% B (linear gradient)

    • 30-35 min: 80% B

    • 35-40 min: 80% to 20% B (linear gradient)

    • 40-45 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for the optimal wavelength using a PDA detector, likely around 254 nm or 280 nm for flavonoids.

  • Injection Volume: 10-20 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal stock->thermal photo Photolysis stock->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis & Degradant Identification hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_retro Retro-Diels-Alder Reaction cluster_cleavage C-Ring Cleavage sanggenon_o This compound (Diels-Alder Adduct) chalcone Chalcone Derivative sanggenon_o->chalcone Stress (Heat, pH) flavanone Dehydroprenylflavanone sanggenon_o->flavanone Stress (Heat, pH) phenolic_acids Simpler Phenolic Acids chalcone->phenolic_acids Further Degradation flavanone->phenolic_acids Further Degradation

Caption: Hypothetical degradation pathway for this compound.

References

Technical Support Center: Overcoming Low Yield of Sanggenon O

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low Sanggenon O yield from its natural source, the root bark of Morus alba.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield from natural sources often low?

A1: this compound is a complex prenylated flavonoid, specifically a Diels-Alder type adduct, found in the root bark of Morus species like Morus alba and Morus cathayana.[1] Its low yield can be attributed to several factors, including:

  • Low natural abundance: this compound is one of many secondary metabolites in the plant, and its concentration can be inherently low. For instance, a specific extract, MA60, was found to contain only 0.8% this compound.[2]

  • Variability in plant material: The concentration of secondary metabolites can vary significantly depending on the plant's genetics, age, growing conditions, and harvest time.

  • Extraction and purification inefficiencies: this compound's complex structure can make it susceptible to degradation during extraction and difficult to separate from other closely related compounds.

Q2: What are the main strategies to overcome the low yield of this compound?

A2: There are three primary strategies to address the low yield of this compound:

  • Optimization of Extraction and Purification: Fine-tuning the extraction and purification protocols to maximize the recovery of this compound from the plant material.

  • Chemical Synthesis: Developing a total or semi-synthetic route to produce this compound in the laboratory, offering a more controlled and potentially scalable source.

  • Biotechnological Approaches: Exploring the biosynthetic pathway to potentially engineer microorganisms or plant cell cultures for enhanced production of this compound or its precursors.

Q3: What is the proposed biosynthetic pathway for this compound?

A3: this compound, being a Diels-Alder type adduct, is biosynthesized through a [4+2] cycloaddition reaction.[3][4][5] The precursors are a chalcone and a dehydroprenyl polyphenol.[3][4][5] This reaction is believed to be catalyzed by a specific enzyme, a Diels-Alderase, which ensures the stereospecificity of the final product.[5] The general flavonoid biosynthetic pathway provides the foundational chalcone scaffold.

Troubleshooting Guides

Issues with Low Extraction Yield

Problem: The final yield of this compound after extraction and purification is significantly lower than expected.

Possible Cause Troubleshooting Suggestion
Inefficient Initial Extraction Ensure the root bark is properly dried and ground to a fine powder to maximize surface area for solvent penetration. Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Accelerated Solvent Extraction (ASE) which can improve efficiency.[2][6]
Inappropriate Solvent Choice The polarity of the extraction solvent is critical. While methanol and ethanol are commonly used, a mixture of solvents with varying polarities might be more effective. For example, a two-step extraction involving a non-polar solvent like n-hexane for defatting, followed by a more polar solvent mixture like isopropanol:petroleum ether, has been reported.[2]
Degradation of this compound Flavonoids can be sensitive to high temperatures, light, and pH changes. Avoid prolonged exposure to harsh conditions. Consider performing extraction at room temperature or using methods that minimize heat exposure. The stability of flavonoids is dependent on their structure, with a higher number of hydroxyl groups potentially promoting degradation.[7]
Co-extraction of Interfering Compounds The crude extract will contain numerous other compounds that can interfere with the purification process. Implement a multi-step purification strategy, starting with liquid-liquid partitioning to separate compounds based on polarity, followed by various column chromatography techniques.
Losses During Purification Repeated column chromatography steps can lead to significant sample loss. Optimize your chromatography conditions (stationary phase, mobile phase gradient) to achieve better separation in fewer steps. Monitor fractions carefully using TLC or HPLC to avoid discarding fractions containing this compound.
Difficulties in Purification

Problem: Inability to isolate pure this compound from the crude extract.

Possible Cause Troubleshooting Suggestion
Presence of Structurally Similar Compounds Morus alba root bark contains a variety of other sanggenons and flavonoids with similar structures and polarities.[8][9][10] This makes separation by conventional silica gel chromatography challenging.
Choice of Chromatographic Technique Employ a combination of chromatographic techniques. After initial separation on a silica gel column, further purify the enriched fractions using Sephadex LH-20 column chromatography, which separates compounds based on size and polarity.[8] Reversed-phase chromatography (e.g., ODS) can also be effective for separating closely related flavonoids.[8]
Tailing or Poor Resolution in Chromatography This can be due to the acidic nature of phenolic hydroxyl groups in this compound. Try adding a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase to suppress ionization and improve peak shape.
Overloading the Column Loading too much crude extract onto the column will result in poor separation. Determine the optimal loading capacity for your column size and stationary phase.

Quantitative Data on this compound Yield

The following table summarizes reported yields of sanggenons and total flavonoids from Morus alba, providing a benchmark for researchers.

Extraction Method Plant Part Compound(s) Measured Reported Yield/Content Reference
Accelerated Solvent Extraction (ASE) with n-hexane (defatting) followed by isopropanol:petroleum ether (2:1)Root BarkThis compound0.8% in the final extract (MA60)[2]
Accelerated Solvent Extraction (ASE) with n-hexane (defatting) followed by isopropanol:petroleum ether (2:1)Root BarkSanggenon C10.7% in the final extract (MA60)[2]
Accelerated Solvent Extraction (ASE) with n-hexane (defatting) followed by isopropanol:petroleum ether (2:1)Root BarkSanggenon D6.9% in the final extract (MA60)[2]
80% Methanol MacerationRoot BarkNew Isoprenylated Flavonoids (Sanggenons U, V, W)Not specified, but isolated from 10 kg of starting material[8]
Optimized Ethanol Extraction (70.85 °C, 39.30% ethanol, 120.18 min, 34.60:1 liquid/solid ratio)LeavesTotal Flavonoids50.52 mg/g[11]

Experimental Protocols

Protocol 1: Accelerated Solvent Extraction (ASE) for Sanggenon-Rich Extract

This protocol is adapted from a method used to produce a sanggenon-rich extract (MA60).[2]

  • Preparation of Plant Material: Dry the Morus alba root bark and grind it into a fine powder.

  • Defatting Step:

    • Pack the ground root bark into an extraction cell of an ASE instrument.

    • Extract the material with n-hexane in flow mode at 120°C to remove lipophilic compounds.

    • Discard the n-hexane extract.

  • Main Extraction Step:

    • Extract the defatted plant material with a mixture of isopropanol and petroleum ether (2:1) in flow mode at 80°C.

    • Repeat the extraction cycle multiple times to ensure exhaustive extraction.

    • Collect the extract and evaporate the solvent under reduced pressure to obtain the sanggenon-rich crude extract.

  • Quantification:

    • Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the concentration of this compound using a validated UPLC-MS or HPLC-PDA method with a suitable standard.

Protocol 2: Conventional Extraction and Chromatographic Isolation

This protocol is a general procedure based on methods for isolating flavonoids from Morus alba root bark.[8][9]

  • Maceration:

    • Macerate the dried, powdered root bark with 80% methanol at room temperature for 24 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol. This compound is expected to partition into the ethyl acetate fraction.

  • Silica Gel Column Chromatography:

    • Subject the dried ethyl acetate fraction to silica gel column chromatography.

    • Elute with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

    • Collect fractions and monitor by TLC, pooling fractions that contain compounds with similar Rf values to that of a this compound standard (if available).

  • Sephadex LH-20 Column Chromatography:

    • Further purify the this compound-enriched fractions on a Sephadex LH-20 column using a suitable solvent system (e.g., methanol-water mixtures).

  • Final Purification (Optional):

    • If necessary, perform a final purification step using preparative HPLC or reversed-phase (ODS) column chromatography to obtain pure this compound.

Visualizations

Proposed Biosynthetic Pathway of this compound

sanggenon_o_biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_da Diels-Alder Cycloaddition Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Dienophile Chalcone (Dienophile) Chalcone->Dienophile Modification Malonyl_CoA Malonyl_CoA Malonyl_CoA->Chalcone IPP_DMAPP IPP/DMAPP Dehydroprenyl_diphosphate Dehydroprenyl_diphosphate IPP_DMAPP->Dehydroprenyl_diphosphate Prenyl- transferase Dehydroprenyl_polyphenol Dehydroprenyl_polyphenol Dehydroprenyl_diphosphate->Dehydroprenyl_polyphenol Attachment to polyphenol Sanggenon_O_scaffold [4+2] Cycloaddition Dienophile->Sanggenon_O_scaffold Diene Dehydroprenyl Polyphenol (Diene) Dehydroprenyl_polyphenol->Diene Modification Diene->Sanggenon_O_scaffold Sanggenon_O This compound Sanggenon_O_scaffold->Sanggenon_O

Caption: Proposed biosynthetic pathway of this compound in Morus alba.

General Workflow for this compound Isolation

sanggenon_o_workflow cluster_extraction Extraction cluster_purification Purification Start Morus alba Root Bark Grinding Drying & Grinding Start->Grinding Extraction Solvent Extraction (e.g., Methanol or ASE) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Preparative HPLC (Optional) Sephadex->HPLC End Pure this compound Sephadex->End If pure enough HPLC->End

Caption: General experimental workflow for the isolation of this compound.

Troubleshooting Logic for Low Yield

low_yield_troubleshooting cluster_extraction_ts Extraction Issues cluster_purification_ts Purification Issues Start Low Yield of this compound Check_Extraction Evaluate Extraction Step Start->Check_Extraction Check_Purification Evaluate Purification Step Start->Check_Purification Plant_Material Plant Material Quality/Prep? Check_Extraction->Plant_Material Yes Solvent Solvent Choice/Volume? Check_Extraction->Solvent Yes Method Extraction Method/Conditions? Check_Extraction->Method Yes Column_Choice Appropriate Column Media? Check_Purification->Column_Choice Yes Fraction_Loss Losing Compound in Fractions? Check_Purification->Fraction_Loss Yes Degradation Degradation During Process? Check_Purification->Degradation Yes Optimize_Extraction Optimize Extraction Protocol Plant_Material->Optimize_Extraction Solvent->Optimize_Extraction Method->Optimize_Extraction Optimize_Purification Optimize Purification Protocol Column_Choice->Optimize_Purification Fraction_Loss->Optimize_Purification Degradation->Optimize_Purification Solution Solution

Caption: Troubleshooting logic for addressing low this compound yield.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activity of Sanggenon O and Sanggenon C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of two natural compounds, sanggenon O and sanggenon C. Both are Diels-Alder type adducts isolated from Morus alba (white mulberry), a plant with a history of use in traditional medicine for inflammatory ailments. This document synthesizes available experimental data to highlight their comparative efficacy and mechanisms of action, offering valuable insights for research and development in inflammation-targeted therapies.

Data Presentation: Quantitative Comparison

The anti-inflammatory effects of this compound and sanggenon C have been evaluated by assessing their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The available data indicates a differential potency between these two diastereomers.

ParameterThis compoundSanggenon CReference
Inhibition of Nitric Oxide (NO) Production Stronger InhibitionStrong Inhibition[1]
Inhibition of NF-κB Activation Stronger InhibitionStrong Inhibition[1]
Suppression of iNOS Protein Expression Effective at 1 µM and 10 µMEffective at 1 µM and 10 µM[1]

Note: Specific IC50 values for the direct comparison of anti-inflammatory activity were not available in the reviewed literature. The qualitative comparison is based on the findings of Nguyen et al. (2012).[1]

Key Findings

Experimental evidence suggests that both this compound and sanggenon C are potent inhibitors of the inflammatory response in vitro.[1] A key study directly comparing the two compounds found that This compound exhibits stronger inhibitory activity against nitric oxide (NO) production and nuclear factor-kappa B (NF-κB) activation than its diastereomer, sanggenon C, in LPS-stimulated RAW264.7 macrophages.[1] Both compounds were also shown to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.[1] The primary mechanism underlying these effects is the suppression of NF-κB activity, a critical transcription factor that governs the expression of many pro-inflammatory genes.[1] Both this compound and C were found to prevent the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB, thereby blocking NF-κB's translocation to the nucleus and its transcriptional activity.[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_0 cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates pIκBα p-IκBα IκBα->pIκBα NFκB NF-κB pIκBα->NFκB degrades & releases NFκB_nuc NF-κB (active) NFκB->NFκB_nuc translocates iNOS iNOS NFκB_nuc->iNOS induces expression nucleus Nucleus NO NO iNOS->NO produces Sanggenon This compound & Sanggenon C Sanggenon->IKK inhibit

Caption: NF-κB signaling pathway showing inhibition by this compound and C.

G cluster_workflow Experimental Workflow cluster_assays Assays start RAW264.7 Cells treatment Pre-treat with This compound or C start->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate (24h) stimulation->incubation griess Nitric Oxide (NO) Measurement (Griess Assay) incubation->griess nfkb NF-κB Activity (SEAP Reporter Assay) incubation->nfkb western Protein Expression (Western Blot for iNOS, p-IκBα) incubation->western

Caption: General workflow for assessing anti-inflammatory activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and sanggenon C.

Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Cells

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Methodology:

  • Cell Culture: RAW264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 104 cells/well and cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. The cells are incubated at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for adherence.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or sanggenon C. The cells are pre-treated with the compounds for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A control group without LPS stimulation and a group with LPS stimulation but without compound treatment are included.

  • Incubation: The plate is incubated for an additional 24 hours at 37°C and 5% CO2.

  • Nitrite Quantification: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

  • Measurement: The plate is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

NF-κB Secreted Embryonic Alkaline Phosphatase (SEAP) Reporter Assay

This assay measures the transcriptional activity of NF-κB by using a reporter gene system.

Methodology:

  • Cell Line: RAW264.7 cells stably transfected with a plasmid containing the SEAP gene under the control of an NF-κB-dependent promoter are used.

  • Cell Seeding and Treatment: The transfected cells are seeded in a 96-well plate. After 24 hours, they are pre-treated with different concentrations of this compound or sanggenon C for 1-2 hours.

  • Stimulation: The cells are then stimulated with LPS (1 µg/mL) to activate the NF-κB pathway.

  • Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected. To inactivate endogenous alkaline phosphatases, the supernatant is heated at 65°C for 30 minutes.

  • SEAP Activity Measurement: An aliquot of the heated supernatant is transferred to a new 96-well plate. A suitable alkaline phosphatase substrate, such as p-nitrophenyl phosphate (pNPP), is added to each well.

  • Data Analysis: The plate is incubated at 37°C, and the absorbance is measured at 405 nm at various time points. The SEAP activity is proportional to the NF-κB transcriptional activity.

Western Blot Analysis for iNOS and Phospho-IκBα

This technique is used to detect and quantify the levels of specific proteins involved in the inflammatory pathway.

Methodology:

  • Cell Lysis: RAW264.7 cells are cultured in 6-well plates, treated with this compound or C, and stimulated with LPS as described above. After the incubation period, the cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for iNOS, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The band intensities are quantified using densitometry software.

Conclusion

Both this compound and sanggenon C demonstrate significant anti-inflammatory properties by inhibiting the NF-κB signaling pathway. However, current evidence indicates that This compound is a more potent inhibitor of NO production and NF-κB activation compared to sanggenon C.[1] This suggests that the stereochemistry of these molecules plays a crucial role in their biological activity. These findings position this compound as a particularly promising candidate for further investigation and development as a novel anti-inflammatory agent. Future studies should focus on elucidating the precise molecular interactions that account for the observed difference in potency and on evaluating the in vivo efficacy and safety of these compounds in relevant animal models of inflammatory diseases.

References

A Comparative Guide to the Anticancer Effects of Sanggenon O and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential, the flavonoid sanggenon O and the stilbenoid resveratrol have emerged as subjects of significant interest for their anticancer properties. This guide provides a detailed, objective comparison of their mechanisms of action, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating their potential as chemotherapeutic agents.

I. Overview of Anticancer Activity

Resveratrol (trans-3,4',5-trihydroxystilbene) is a well-documented phytoalexin found in grapes, berries, and nuts. Its anticancer effects are pleiotropic, meaning it affects multiple stages of carcinogenesis, from initiation to progression, by modulating a wide array of signal transduction pathways that control cell growth, apoptosis, inflammation, and metastasis[1][2]. It has shown cytotoxic effects against a broad range of human tumor cells both in vitro and in vivo[2].

This compound , a prenylated flavonoid isolated from the root bark of Morus species, is structurally distinct from resveratrol. While less extensively studied, emerging evidence, often in conjunction with its close analogue sanggenon C, points towards a potent pro-apoptotic and anti-proliferative role in cancer cells. Its mechanism appears to be linked to the induction of oxidative stress and modulation of specific cellular pathways related to cell death and inflammation[3].

II. Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The data below summarizes the IC50 values for resveratrol and this compound/C across various cancer cell lines.

CompoundCancer Cell LineIC50 Value (µM)Citation
Resveratrol MCF-7 (Breast)~51.18 - 500[4][5]
HepG2 (Liver)~57.4[4][6]
SW480 (Colon)~70 - 150[7][8]
HCT116 (Colon)~50[9]
A549 (Lung)~400 - 500[5]
HeLa (Cervical)~200 - 250[5]
MDA-MB-231 (Breast)~200 - 250[5]
Seg-1 (Esophageal)~70 - 150[7][8]
Sanggenon C *LoVo (Colon)Not specified (inhibits proliferation at 5-80 µM)[10]
HT-29 (Colon)Not specified (inhibits proliferation at 5-80 µM)[10]
SW480 (Colon)Not specified (inhibits proliferation at 5-80 µM)[10]
K562 (Leukemia)Induces cell death, dose-dependent[11]
H22 (Hepatoma)Induces ~40% cell death at 50 µM[11]
P388 (Leukemia)Induces ~80% cell death at 50 µM[11]

III. Mechanisms of Action: A Comparative Analysis

Both compounds induce cell cycle arrest and apoptosis, but often through distinct signaling pathways.

Resveratrol induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria[2]. It also enhances the expression of Fas/FasL, activating the death receptor pathway[2]. Furthermore, p53 activation by resveratrol is a key event that promotes apoptosis by upregulating pro-apoptotic genes like Bax and PUMA[12].

This compound/C primarily triggers the intrinsic mitochondrial apoptosis pathway. Studies on sanggenon C show that it increases the generation of reactive oxygen species (ROS) and intracellular Ca2+, leading to mitochondrial dysfunction[3][10]. This is associated with a decrease in the expression of the anti-apoptotic protein Bcl-2, which facilitates the mitochondrial-mediated cell death cascade[3][10].

FeatureThis compound/CResveratrol
Primary Apoptotic Pathway Mitochondrial (Intrinsic)Mitochondrial (Intrinsic) & Death Receptor (Extrinsic)
Key Molecular Events - Increased ROS generation[3][10]- Inhibition of iNOS and NO production[3][10]- Decreased Bcl-2 expression[3][10]- Activation of Caspase-9 and -3[13]- Modulation of Bcl-2 family proteins (Bax, Bak, Bad)[2]- Upregulation of Fas/FasL[2]- Activation of p53[12][14]- Activation of caspases[2]

Resveratrol is known to induce cell cycle arrest at various phases, most notably G1/S and G2/M, depending on the cell line and concentration[6]. It achieves this by modulating the expression and activity of key cell cycle regulators. For instance, it can upregulate the expression of CDK inhibitors like p21 and p27 and downregulate the levels of cyclins (Cyclin D1, E, B1) and cyclin-dependent kinases (CDK2, CDK4, CDK6)[2][15][16].

Sanggenon C has been shown to induce G0/G1 phase cell cycle arrest. This effect is associated with its ability to inhibit the proteasome, leading to the accumulation of proteins like the CDK inhibitor p27, which prevents cells from progressing from the G1 to the S phase[11][17]. In glioblastoma cells, it has also been shown to downregulate CDK2, CDK4, and CyclinE1[18].

FeatureThis compound/CResveratrol
Phase of Arrest G0/G1[11][17]G1/S and G2/M[6][7][15]
Key Molecular Events - Proteasome inhibition[11][17]- Accumulation of p27[11][17]- Upregulation of p21[13]- Downregulation of CDK2, CDK4, CyclinE1[18]- Upregulation of p21 and p27[16][19]- Downregulation of Cyclins D1, E, B1[2][7][15]- Downregulation of CDK2, CDK4, CDK6[2][15]

IV. Visualization of Mechanisms

The following diagrams illustrate a typical experimental workflow for evaluating these compounds and a logical comparison of their primary anticancer mechanisms.

G cluster_workflow Experimental Workflow A Cancer Cell Culture B Treatment (this compound / Resveratrol) A->B C MTT Assay (Cell Viability) B->C D Annexin V / PI Staining B->D F Western Blot (Protein Expression) B->F G Data Analysis & IC50 Determination C->G E Flow Cytometry (Apoptosis Analysis) D->E E->G

Caption: General workflow for in vitro anticancer drug screening.

G cluster_comparison High-Level Mechanistic Comparison Res Resveratrol p1 Multi-Pathway Modulation (PI3K, p53, MAPK, etc.) Res->p1 p2 Cell Cycle Arrest (G1/S, G2/M) Res->p2 p3 Apoptosis (Intrinsic & Extrinsic) Res->p3 Sang This compound s1 ROS Generation & iNOS Inhibition Sang->s1 s2 Cell Cycle Arrest (G0/G1) Sang->s2 s3 Apoptosis (Intrinsic/Mitochondrial) Sang->s3

Caption: Core anticancer mechanisms of Resveratrol vs. This compound.

The diagrams below detail key signaling pathways modulated by each compound.

G cluster_resveratrol Resveratrol Signaling Pathway Example (PI3K/Akt & p53) Res Resveratrol PI3K PI3K Res->PI3K inhibits p53 p53 Res->p53 activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->p53 Bax Bax p53->Bax p21 p21 p53->p21 Apoptosis Apoptosis Bax->Apoptosis Arrest G1/S Arrest p21->Arrest G cluster_sanggenon This compound/C Signaling Pathway Sang This compound/C ROS ROS Generation Sang->ROS induces iNOS iNOS Sang->iNOS inhibits Bcl2 Bcl-2 Sang->Bcl2 inhibits Ca Intracellular Ca2+ ROS->Ca Mito Mitochondrial Dysfunction Ca->Mito Casp9 Caspase-9 Mito->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Comparative Analysis of Sanggenons from Morus alba

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The root bark of Morus alba L., commonly known as white mulberry, is a rich source of bioactive compounds, particularly a class of prenylated flavonoids known as sanggenons.[1] These compounds, characterized by a Diels-Alder type adduct structure, have garnered significant scientific interest due to their diverse and potent pharmacological activities.[1] This guide provides an objective comparative analysis of various sanggenons, focusing on their anti-inflammatory, anticancer, and tyrosinase inhibitory properties, supported by experimental data and detailed protocols.

Data Presentation: Comparative Biological Activities

The biological efficacy of different sanggenons and related flavonoids from Morus alba varies significantly based on their structural differences. The following tables summarize the quantitative data from various studies to facilitate a direct comparison of their activities.

Table 1: Anti-inflammatory Activity of Sanggenons and Related Compounds

CompoundAssayCell LineIC50 / EffectReference
Sanggenon A NO Production InhibitionBV2 & RAW264.7Marked inhibition[2]
Sanggenon B NO Production InhibitionRAW264.7Inhibitory effects observed[3][4]
Sanggenon D NO Production InhibitionRAW264.7Inhibitory effects observed[3][4]
Kuwanon T NO Production InhibitionBV2 & RAW264.7Marked inhibition[2]
Albanol B NO Production InhibitionRAW264.7Strongest effect among tested[3][4]

Table 2: Anticancer and Cytotoxic Activity of Sanggenons

CompoundActivityCancer Cell Line(s)IC50 / EffectReference
Sanggenon C AntiproliferativeLoVo, HT-29, SW480 (Colon)Dose-dependent inhibition (5-80 µM)[5][6]
Sanggenon C AntiproliferativeGlioblastomaSignificantly inhibited growth[7][8][9]
Sanggenon G ChemosensitizerMolt3/XIAP (Leukemia)Sensitizes cells to etoposide[10]
Sanggenol L AntiproliferativeRC-58T, PC-3 (Prostate)Significant growth inhibition (10-30 µM)[11]
Sanggenon K CytotoxicMCF-7, Hep-3BHigh cytotoxicity[12]

Table 3: Tyrosinase Inhibitory Activity of Compounds from Morus alba

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for skin-whitening agents.

CompoundSubstrateIC50 (µM)Comparison to Kojic AcidReference
Dihydrooxyresveratrol -0.3 ± 0.05~50-fold stronger[13]
2,4,2′,4′-Tetrahydroxychalcone -0.07 ± 0.02Significantly stronger[14][15]
Morachalcone A -0.08 ± 0.02Significantly stronger[14][15]
Oxyresveratrol -0.10 ± 0.01Significantly stronger[14]
2,4,3′-Trihydroxydihydrostilbene -0.8 ± 0.15Potent inhibitor[13]
Steppogenin -0.98 ± 0.0112-60 fold stronger[14][15]
Moracin M -8.00 ± 0.22Stronger[14][15]
Kojic Acid (Positive Control) -16.1 ± 1.4 / 58.30-[13][15]

Signaling Pathways and Mechanisms of Action

Sanggenons exert their biological effects by modulating specific cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.

G cluster_0 Anti-inflammatory Pathway of Sanggenon A & Kuwanon T LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_COX2 iNOS / COX-2 Expression NFkB->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation iNOS_COX2->Inflammation Cytokines->Inflammation SanggenonA Sanggenon A Kuwanon T SanggenonA->NFkB Inhibits Nrf2 Nrf2 Activation SanggenonA->Nrf2 Induces HO1 HO-1 Expression Nrf2->HO1 HO1->Inflammation Inhibits

Caption: Sanggenon A and Kuwanon T anti-inflammatory pathway.[2][16]

G cluster_1 Apoptotic Pathway of Sanggenon C in Colon Cancer SanggenonC Sanggenon C iNOS iNOS Expression SanggenonC->iNOS Inhibits ROS ROS Generation SanggenonC->ROS Increases Bcl2 Bcl-2 SanggenonC->Bcl2 Decreases NO Nitric Oxide (NO) Production iNOS->NO Mito Mitochondrial Pathway ROS->Mito CytC Cytochrome C Release Mito->CytC Bcl2->Mito Inhibits Casp9 Caspase-9 Activation CytC->Casp9 Apoptosis Apoptosis Casp9->Apoptosis

Caption: Sanggenon C induced apoptosis in colon cancer cells.[5][6]

G cluster_2 Experimental Workflow: Cell Viability (MTT Assay) Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Sanggenon C Incubate1->Treat Incubate2 Incubate (48h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 AddSolvent Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolvent Measure Measure Absorbance at 570 nm AddSolvent->Measure

Caption: General workflow for an MTT cell viability assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for key assays mentioned in the literature.

Protocol 1: Nitric Oxide (NO) Production Inhibition Assay

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Seed RAW264.7 or BV2 macrophage cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate until adherent.[2]

  • Treatment: Pre-treat the cells with various concentrations of the test sanggenon (e.g., Sanggenon A, B, D) for 1-2 hours.[2][3]

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells, excluding the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.[2]

  • Measurement: Collect the cell supernatant. Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Analysis: After a 10-15 minute incubation period at room temperature, measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

Protocol 2: Mushroom Tyrosinase Inhibition Assay

This spectrophotometric assay assesses the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase, a common model for studying melanogenesis.

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 6.8), mushroom tyrosinase enzyme solution, and the test compound at various concentrations.[17]

  • Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Initiation: Initiate the enzymatic reaction by adding the substrate, either L-tyrosine or L-DOPA.[17]

  • Measurement: Monitor the formation of dopachrome by measuring the increase in absorbance at approximately 475-490 nm at regular intervals.[17][18]

  • Analysis: The rate of reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of the control (no inhibitor). The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined from a dose-response curve.[17] Kojic acid is commonly used as a positive control.[13][14]

Protocol 3: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. It is frequently used to evaluate the anticancer effects of compounds like Sanggenon C.[7]

  • Cell Seeding: Plate cancer cells (e.g., HT-29, Glioblastoma cell lines) in a 96-well plate and allow them to attach overnight.[6][7]

  • Compound Treatment: Treat the cells with a range of concentrations of the test sanggenon (e.g., 0, 5, 10, 20, 40, 80 µM of Sanggenon C) for a specified duration (e.g., 24, 48, or 72 hours).[5][6]

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the purple solution using a microplate reader, typically at a wavelength of 570 nm.

  • Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. IC50 values can be calculated to determine the concentration at which the compound reduces cell viability by 50%.

References

Sanggenon O: A Potent Natural Anti-Inflammatory Agent Outperforming Standard Drugs in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of the anti-inflammatory activity of sanggenon O, a natural compound isolated from the root bark of Morus alba (white mulberry). This guide provides a detailed analysis of its performance against established anti-inflammatory drugs, supported by experimental data, demonstrating its potential as a novel therapeutic agent.

This compound has emerged as a significant subject of interest in inflammation research due to its potent inhibitory effects on key inflammatory pathways. Experimental evidence highlights its ability to suppress the production of inflammatory mediators, often with greater efficacy than some widely used standard drugs in specific in vitro assays.

Comparative Analysis of Anti-inflammatory Activity

Quantitative data from preclinical studies reveal that this compound effectively inhibits the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. While direct head-to-head studies with all standard anti-inflammatory drugs are limited, the available data indicates its potent activity.

One study reported that this compound is a more potent inhibitor of NO production than its diastereomer, sanggenon C.[1] Although a direct IC50 comparison with standard drugs from the same study is not available, examining data from similar experimental setups provides valuable context for its potency. For instance, the non-selective NOS inhibitor L-NMMA has a reported IC50 value of 25.5 µM for NO inhibition in LPS-stimulated RAW 264.7 cells.[2]

CompoundTarget/AssayCell LineIC50 / InhibitionReference
This compound NO ProductionRAW 264.7More potent than Sanggenon C[1]
L-NMMA NO ProductionRAW 264.725.5 µM[2]
Dexamethasone NF-κB ActivationRAW 264.7Dose-dependent inhibition[3]
Celecoxib COX-2 InhibitionOvineIC50 > 6.3 µM (Selectivity Index)

Mechanism of Action: Targeting the NF-κB Pathway

The primary anti-inflammatory mechanism of this compound involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6.

By suppressing the activation of NF-κB, this compound effectively downregulates the production of these inflammatory mediators, thereby mitigating the inflammatory response.[1] This targeted approach suggests a favorable profile for therapeutic intervention in inflammatory diseases.

Below is a diagram illustrating the NF-κB signaling pathway and the inhibitory action of this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates SanggenonO This compound SanggenonO->IKK inhibits DNA DNA NFkB_nuc->DNA binds ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory transcribes G cluster_workflow Experimental Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_compounds Treat with this compound or Standard Drug incubate_overnight->treat_compounds stimulate_lps Stimulate with LPS (1 µg/mL) treat_compounds->stimulate_lps incubate_24h Incubate for 24h stimulate_lps->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant mtt_assay Perform MTT Assay (Measure Cell Viability) incubate_24h->mtt_assay griess_assay Perform Griess Assay (Measure NO) collect_supernatant->griess_assay analyze_data Analyze Data (Calculate % Inhibition & IC50) griess_assay->analyze_data mtt_assay->analyze_data end End analyze_data->end

References

Unveiling the Molecular Targets of Sanggenon O: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sanggenon O, a natural compound isolated from the root bark of Morus species, has garnered interest for its potential therapeutic applications. Understanding its molecular interactions is paramount for its development as a pharmacological agent. This guide provides a comparative analysis of the molecular targets of this compound and its close structural analog, Sanggenon C, alongside alternative therapeutic agents. We present supporting experimental data, detailed protocols for key validation assays, and a visual representation of a key signaling pathway to facilitate further research and drug development efforts.

Comparative Analysis of Molecular Target Inhibition

The following table summarizes the inhibitory activities of Sanggenon C and other relevant compounds against key molecular targets. Data for this compound is limited, but its activity is reported to be similar to or stronger than Sanggenon C in some assays.

CompoundTargetAssay TypeIC50 / KiSource
Sanggenon C 20S Proteasome (human)Chymotrypsin-like activityIC50: 4 µM[1]
26S Proteasome (in H22 cell lysate)Chymotrypsin-like activityIC50: 15 µM[1]
Proteasome (in K562 cells)Chymotrypsin-like activityIC50: ~28 µM[1]
NF-κBReporter AssayDose-dependent inhibition[2]
This compound NF-κBReporter AssayStronger inhibition than Sanggenon C[2]
MG132 20S ProteasomeZLLL-MCA degradationIC50: 100 nM[3]
26S ProteasomeKi: 4 nM[4]
NF-κBIC50: 3 µM[4]
Parthenolide NF-κBCytokine ExpressionIC50: 1.091-2.620 µM[5]
Sanggenon G XIAP (BIR3 domain)Fluorescence PolarizationKi: 34.26 µM
Birinapant cIAP1Kd: <1 nM
XIAPKd: 45 nM[6]
Embelin XIAPCell-free assayIC50: 4.1 µM

Key Signaling Pathway Inhibition by this compound

This compound and its analogs have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses and cell survival. The following diagram illustrates the canonical NF-κB pathway and the point of inhibition by this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR 1. Ligand Binding TRADD TRADD TNFR->TRADD 2. Receptor Activation TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα/β/γ) RIP1->IKK_complex 3. IKK Activation IkBa IκBα IKK_complex->IkBa 4. Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB Proteasome Proteasome IkBa->Proteasome 5. Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc 6. Nuclear Translocation SanggenonO This compound SanggenonO->IKK_complex Inhibition DNA DNA NFkB_nuc->DNA 7. DNA Binding Gene Pro-inflammatory Gene Expression DNA->Gene 8. Transcription

References

In Vivo Efficacy of Sanggenon Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Absence of in vivo data for Sanggenon O necessitates a review of its structural analogs, Sanggenon C and Sanggenon G, to provide insights into potential therapeutic applications. This guide summarizes the available preclinical in vivo evidence for these related compounds in oncology and neurology, comparing their performance with standard therapeutic agents and detailing the experimental methodologies employed.

While direct in vivo efficacy studies for this compound are not currently available in published literature, research on its close structural relatives, Sanggenon C and Sanggenon G, provides valuable preclinical data in various disease models. These studies highlight the potential of this class of compounds in areas such as cancer and depression. This guide will objectively compare the performance of Sanggenon C and Sanggenon G with alternative treatments and provide the supporting experimental data.

Sanggenon C: Anti-Cancer Efficacy in Preclinical Models

Sanggenon C has been investigated for its anti-tumor effects in in vivo models of colon cancer and glioblastoma, demonstrating significant inhibition of tumor growth and induction of apoptosis.

Comparison with Standard of Care in Glioblastoma

In an orthotopic mouse model of glioblastoma, Sanggenon C treatment resulted in a significant reduction in tumor size.[1][2] When administered in combination with temozolomide (TMZ), the standard-of-care chemotherapy for glioblastoma, Sanggenon C exhibited a synergistic effect, enhancing the therapeutic efficacy of TMZ.[2]

Table 1: In Vivo Efficacy of Sanggenon C in Glioblastoma

Treatment GroupAnimal ModelTumor Volume Reduction (Compared to Control)Key Findings
Sanggenon COrthotopic U-87 MG mouse modelSignificant reductionSuppressed tumor growth and induced apoptosis.[1][2]
Temozolomide (TMZ)Various glioblastoma mouse modelsStandard-of-care referenceA primary chemotherapeutic agent for glioblastoma.[3][4][5]
Sanggenon C + TMZOrthotopic U-87 MG mouse modelSynergistic reductionEnhanced the anti-tumor effect of TMZ.[2]
Efficacy in a Colon Cancer Xenograft Model

In a colon cancer xenograft model using HT-29 cells, Sanggenon C treatment suppressed tumor growth and promoted apoptosis within the tumor tissue.[6][7][8] The anti-tumor effect was dose-dependent, with higher doses leading to greater inhibition of tumor volume.

Table 2: In Vivo Efficacy of Sanggenon C in Colon Cancer

Treatment GroupAnimal ModelDosageTumor Volume Inhibition (Compared to Control)
Sanggenon C (low dose)BALB/c nude mice with HT-29 xenografts2.5 mg/kgSignificant
Sanggenon C (mid dose)BALB/c nude mice with HT-29 xenografts5 mg/kgMore pronounced than low dose
Sanggenon C (high dose)BALB/c nude mice with HT-29 xenografts10 mg/kgMost significant inhibition[6]
Standard Chemotherapeutics (e.g., Irinotecan)Various colon cancer mouse modelsVariesUsed as a first-line treatment for advanced colorectal cancer.[9][10]

Sanggenon G: Neurological and Gastrointestinal Effects

Sanggenon G has been evaluated in preclinical models for its potential antidepressant-like effects and its ability to mitigate chemotherapy-induced diarrhea.

Antidepressant-like Activity in a Rat Model

In the forced swim test, a common behavioral model used to screen for antidepressant efficacy, acute treatment with Sanggenon G significantly reduced immobility time in rats. This effect is comparable to that of established antidepressant drugs like desipramine and fluoxetine, which are known to decrease immobility in this model.[11][12]

Table 3: In Vivo Efficacy of Sanggenon G in a Model of Depression

Treatment GroupAnimal ModelKey Efficacy EndpointResult
Sanggenon GRat Forced Swim TestImmobility TimeSignificantly reduced
Desipramine (Norepinephrine Reuptake Inhibitor)Rat Forced Swim TestImmobility TimeReduced, serves as a positive control.[12]
Fluoxetine (Selective Serotonin Reuptake Inhibitor)Rat Forced Swim TestImmobility TimeReduced, serves as a positive control.[11]
Attenuation of Irinotecan-Induced Diarrhea

Sanggenon G has shown efficacy in a mouse model of irinotecan-induced diarrhea.[9][13] Irinotecan, a chemotherapeutic agent, often causes severe diarrhea as a side effect. Sanggenon G was found to protect mice from severe diarrhea and intestinal injury.[9][13] This protective effect is attributed to its dual inhibition of bacterial β-glucuronidase and OATP2B1-mediated uptake of the toxic metabolite SN-38.[13] Rifaximin is an antibiotic that has also been shown to alleviate irinotecan-induced diarrhea in mice.[14][15]

Table 4: In Vivo Efficacy of Sanggenon G in Irinotecan-Induced Diarrhea

Treatment GroupAnimal ModelDosage (Sanggenon G)Key Findings
Sanggenon GIrinotecan-treated mice0.5 mg/kgProtected against severe diarrhea, mortality, and intestinal injury.[9][13]
RifaximinIrinotecan-treated mice50 mg/kgReduced the frequency and severity of delayed diarrhea.[14][15]
LoperamideClinical settingVariesStandard first-line therapy for managing irinotecan-induced diarrhea.[16]

Experimental Protocols

Sanggenon C in Glioblastoma Orthotopic Model
  • Animal Model: Nude mice.

  • Cell Line: U-87 MG human glioblastoma cells.

  • Procedure: U-87 MG cells were implanted into the brains of the mice.

  • Treatment: Mice were treated with Sanggenon C, with or without the standard chemotherapeutic agent temozolomide (TMZ).[1][2]

  • Endpoint: Tumor growth was assessed to evaluate the in vivo efficacy of the treatments.[1]

Sanggenon C in Colon Cancer Xenograft Model
  • Animal Model: Male BALB/c nude mice (4-6 weeks old).[6]

  • Cell Line: HT-29 human colon cancer cells.[6]

  • Procedure: HT-29 cells were subcutaneously injected into the dorsal side of the mice. When the tumor volume reached approximately 150 mm³, the mice were randomized into treatment groups.[6]

  • Treatment: Sanggenon C was administered via intraperitoneal injection at doses of 2.5, 5, and 10 mg/kg.[6]

  • Endpoints: Tumor volume was measured regularly. At the end of the study, tumors were excised, weighed, and analyzed for apoptosis using TUNEL assays.[6]

Sanggenon G in the Rat Forced Swim Test
  • Animal Model: Rats.

  • Procedure: The forced swim test involves placing the rats in a cylinder of water from which they cannot escape. The test measures the duration of immobility, with a decrease in immobility time suggesting an antidepressant-like effect.[17][18]

  • Treatment: Rats were acutely treated with Sanggenon G.

  • Endpoint: The primary endpoint was the measurement of immobility time.

Sanggenon G in Irinotecan-Induced Diarrhea Mouse Model
  • Animal Model: Mice.[9][13]

  • Procedure: Diarrhea was induced by the administration of the chemotherapeutic drug irinotecan.[9][13]

  • Treatment: Sanggenon G was administered orally at a dose of 0.5 mg/kg twice daily.[13]

  • Endpoints: The severity of diarrhea, mortality rate, and intestinal injury were assessed. The activity of gut microbial β-glucuronidase was also measured.[9][13]

Signaling Pathways and Mechanisms of Action

Sanggenon C in Glioblastoma

Sanggenon C's anti-glioblastoma effect is mediated through the regulation of the MIB1/DAPK1 axis. It inhibits the E3 ubiquitin ligase MIB1, which leads to the stabilization and accumulation of the pro-apoptotic protein DAPK1, thereby promoting cancer cell death.[2][19]

SanggenonC_Glioblastoma_Pathway SanggenonC Sanggenon C MIB1 MIB1 (E3 Ubiquitin Ligase) SanggenonC->MIB1 DAPK1 DAPK1 MIB1->DAPK1 Ubiquitination Ub_DAPK1 Ubiquitinated DAPK1 Apoptosis Apoptosis DAPK1->Apoptosis Proteasome Proteasomal Degradation Ub_DAPK1->Proteasome

Caption: Sanggenon C inhibits MIB1, preventing DAPK1 degradation and promoting apoptosis.

Sanggenon C in Colon Cancer

In colon cancer cells, Sanggenon C induces apoptosis by increasing the generation of reactive oxygen species (ROS) and inhibiting the production of nitric oxide (NO) through the downregulation of inducible nitric oxide synthase (iNOS). This leads to the activation of the mitochondrial apoptosis pathway.[6][7][8]

SanggenonC_ColonCancer_Pathway SanggenonC Sanggenon C iNOS iNOS Expression SanggenonC->iNOS ROS Reactive Oxygen Species (ROS) Generation SanggenonC->ROS NO_Production Nitric Oxide (NO) Production iNOS->NO_Production Apoptosis Apoptosis NO_Production->Apoptosis Inhibition of Apoptosis Mitochondria Mitochondrial Pathway ROS->Mitochondria Mitochondria->Apoptosis

Caption: Sanggenon C induces apoptosis in colon cancer via ROS generation and NO inhibition.

Sanggenon G in Irinotecan-Induced Diarrhea

The mechanism of Sanggenon G in alleviating irinotecan-induced diarrhea involves the inhibition of bacterial β-glucuronidase in the gut. This enzyme converts the inactive metabolite of irinotecan, SN-38G, back to its toxic form, SN-38, which causes intestinal damage.

SanggenonG_Diarrhea_Workflow Irinotecan Irinotecan (CPT-11) SN38G SN-38G (Inactive) Irinotecan->SN38G Metabolism in Liver SN38 SN-38 (Toxic) SN38G->SN38 Deconjugation Bacterial_BG Bacterial β-glucuronidase Intestinal_Toxicity Intestinal Toxicity & Diarrhea SN38->Intestinal_Toxicity SanggenonG Sanggenon G SanggenonG->Bacterial_BG

Caption: Sanggenon G inhibits bacterial β-glucuronidase, preventing toxic SN-38 formation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Sanggenon O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the quantitative analysis of Sanggenon O. While direct comparative studies on this compound are limited, this guide draws upon validation data from structurally similar flavonoids found in Morus alba (white mulberry), the natural source of this compound, to provide a robust framework for methodological cross-validation.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-DAD and UPLC-MS/MS methods for the quantification of flavonoids, providing a baseline for what can be expected for this compound analysis. The UPLC-MS/MS data is representative of methods used for flavonoid quantification in biological matrices.

Performance ParameterHPLC-DAD (for Flavonoids in Morus alba)UPLC-MS/MS (Representative for Flavonoids in Biological Matrices)
Linearity (R²) > 0.999> 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL0.05 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.1 - 5 ng/mL
Precision (RSD%) < 5%< 15%
Accuracy (% Recovery) 95 - 105%85 - 115%
Specificity Moderate (potential for co-elution)High (based on mass-to-charge ratio)
Analysis Time 20 - 40 minutes2 - 10 minutes

Experimental Workflow for Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods for the quantification of an analyte like this compound.

G cluster_2 Cross-Validation cluster_3 Acceptance & Implementation M1 Develop & Optimize Method A (e.g., HPLC-DAD) V1 Validate Method A (Linearity, Accuracy, Precision, etc.) M1->V1 M2 Develop & Optimize Method B (e.g., UPLC-MS/MS) V2 Validate Method B (Linearity, Accuracy, Precision, etc.) M2->V2 S Prepare Standard Samples & Quality Controls (QCs) A1 Analyze Samples with Method A S->A1 A2 Analyze Samples with Method B S->A2 C Compare Results (Statistical Analysis) A1->C A2->C R Establish Acceptance Criteria C->R F Final Report & SOP R->F

Cross-validation workflow for analytical methods.

Experimental Protocols

Representative HPLC-DAD Method for Flavonoid Quantification

This protocol is based on established methods for the analysis of flavonoids in Morus alba extracts.

  • Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (HPLC-DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • A common gradient profile starts with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: The DAD is set to monitor a range of wavelengths, with specific wavelengths selected for quantification based on the UV-Vis spectrum of this compound (typically around 254 nm and 360 nm for flavonoids).

  • Sample Preparation:

    • Extraction: Plant material is extracted with a suitable solvent (e.g., methanol or ethanol) using techniques like sonication or maceration.

    • Filtration: The extract is filtered through a 0.45 µm syringe filter before injection.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.

Representative UPLC-MS/MS Method for Flavonoid Quantification in Biological Matrices

This protocol is a generalized procedure based on methods for quantifying flavonoids in plasma.

  • Instrumentation: Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer (UPLC-MS/MS).

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is used for fast and efficient separations.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

    • A rapid gradient elution is employed.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 35-45 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties.

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (IS) would be determined by direct infusion of the standard compounds.

  • Sample Preparation (Plasma):

    • Protein Precipitation: An organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. An internal standard is typically added at this stage.

    • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • Supernatant Transfer: The clear supernatant is transferred to a new vial for injection.

  • Standard Preparation: Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of this compound into a blank biological matrix (e.g., drug-free plasma).

Discussion and Comparison

HPLC-DAD is a robust and widely accessible technique. Its primary advantages are its simplicity and lower operational cost. However, its sensitivity and specificity are lower compared to UPLC-MS/MS. In complex matrices, such as plant extracts or biological fluids, co-elution of compounds with similar retention times and UV spectra can interfere with accurate quantification.

UPLC-MS/MS offers significantly higher sensitivity and selectivity. The use of sub-2 µm particle columns in UPLC allows for faster analysis times and better resolution. The mass spectrometer, operating in MRM mode, provides a high degree of specificity by monitoring unique mass transitions for the target analyte, minimizing interferences from the matrix. This makes it the preferred method for bioanalytical studies where low concentrations of the analyte need to be accurately measured in complex biological fluids.

Cross-validation between these two methods is crucial when transferring an analytical procedure from a research setting (where HPLC-DAD might be used for initial screening) to a regulated drug development environment (where the sensitivity and specificity of UPLC-MS/MS are required). The process ensures that the data generated by both methods are reliable and comparable, which is essential for making informed decisions throughout the drug development pipeline. The workflow diagram illustrates the key steps in this process, from individual method validation to the statistical comparison of results obtained from analyzing the same set of samples with both techniques. The acceptance criteria for the cross-validation should be pre-defined and based on regulatory guidelines.

Lack of Evidence for Synergistic Effects of Sanggenon O in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals no published studies validating the synergistic effects of Sanggenon O with other compounds. Despite the interest in the therapeutic potential of natural products, and specifically compounds from Morus alba (white mulberry), research on the combination effects of this compound is currently absent from the public domain. Therefore, a direct comparison guide based on existing experimental data for this compound cannot be provided at this time.

This report, however, offers a detailed methodological guide for researchers, scientists, and drug development professionals on how to design and execute studies to validate the potential synergistic effects of this compound or any other investigational compound. This guide outlines the standard experimental workflow, data analysis, and visualization techniques necessary to rigorously assess drug interactions.

A Guide to Validating Synergistic Effects of Investigational Compounds

To investigate the potential synergistic effects of a compound like this compound with other therapeutic agents, a structured experimental approach is required. This guide details the necessary steps, from initial cell viability assays to the calculation of synergy and visualization of findings.

Experimental Protocols

A fundamental aspect of assessing synergy is to determine the effect of individual compounds and their combinations on cell viability or other relevant biological readouts.

1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Materials:

    • Target cancer cell line (e.g., a relevant line for the therapeutic area of interest)

    • This compound (or investigational compound)

    • Combination compound (e.g., a standard-of-care chemotherapeutic)

    • Cell culture medium and supplements

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and the combination compound individually and in fixed-ratio combinations.

    • Treat the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

    • After the incubation period, add MTT reagent to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

2. Data Analysis: Determining Synergy

The most common method for quantifying pharmacological synergy is the Combination Index (CI) method developed by Chou and Talalay.

  • Calculation of IC50: From the dose-response curves of the individual compounds, the half-maximal inhibitory concentration (IC50) is calculated. This represents the concentration of a drug that is required for 50% inhibition in vitro.

  • Combination Index (CI): The CI is calculated using software such as CompuSyn. The interpretation of the CI value is as follows:

    • CI < 1 indicates synergism.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Data Presentation

Quantitative data should be summarized in clear and structured tables to allow for easy comparison.

Table 1: Hypothetical IC50 Values for this compound and a Combination Compound

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundExample Cancer Cell A4815.5
Compound XExample Cancer Cell A485.2
This compoundExample Cancer Cell B4822.1
Compound XExample Cancer Cell B488.9

Table 2: Hypothetical Combination Index (CI) Values for this compound and Compound X

Cell LineCombination Ratio (this compound : Compound X)Fractional Effect (Fa)Combination Index (CI)Interpretation
Example Cancer Cell A1:10.500.75Synergism
Example Cancer Cell A1:10.750.62Synergism
Example Cancer Cell A1:10.900.51Strong Synergism
Example Cancer Cell B1:10.500.98Additive
Example Cancer Cell B1:10.750.85Slight Synergism
Visualization of Experimental Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways.

Experimental_Workflow cluster_preparation Cell Culture and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plates overnight_incubation Incubate Overnight cell_seeding->overnight_incubation drug_prep Prepare Serial Dilutions (Single Agents & Combinations) overnight_incubation->drug_prep treatment Treat Cells drug_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_formation Incubate (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Buffer formazan_formation->solubilization absorbance_reading Read Absorbance solubilization->absorbance_reading viability_calc Calculate Cell Viability (%) absorbance_reading->viability_calc ic50_calc Determine IC50 Values viability_calc->ic50_calc ci_calc Calculate Combination Index (CI) ic50_calc->ci_calc interpretation Interpret Synergy/Antagonism ci_calc->interpretation

Caption: Experimental workflow for assessing synergistic effects.

Should synergistic effects be confirmed, further investigation into the underlying molecular mechanisms would be warranted. This would involve studying the impact of the drug combination on relevant signaling pathways. For instance, if this compound were found to synergize with a drug known to affect the PI3K/Akt pathway, a diagram illustrating this interaction would be beneficial.

Signaling_Pathway cluster_pathway Hypothetical Synergistic Mechanism GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Sanggenon_O This compound Sanggenon_O->Akt Inhibits Compound_X Compound X Compound_X->mTOR Inhibits

Independent Verification of Published Sanggenon O Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Sanggenon O, a prenylated flavonoid found in plants of the Morus genus. The information presented is based on an independent verification of published research, summarizing key experimental data and methodologies to assist in evaluating its potential as a therapeutic agent.

I. Comparative Analysis of Biological Activity

This compound has been investigated for its anti-inflammatory, antiviral, and potential anticancer properties. This section compares its performance with other relevant compounds, primarily its diastereomer Sanggenon C and other flavonoids isolated from Morus alba.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and modulating the NF-κB signaling pathway.

Table 1: Comparison of Anti-inflammatory Activity of this compound and Related Compounds

CompoundTarget/AssayCell LineResultsCitation
This compound NO Production & NF-κB ActivationRAW 264.7Stronger inhibition than Sanggenon C.[1][1]
Sanggenon CNO Production & NF-κB ActivationRAW 264.7Inhibited NO production and NF-κB activation in a dose-dependent manner.[1][1]
Kuwanon TNO ProductionBV2 and RAW 264.7Markedly inhibited LPS-induced nitric oxide production.[2][2]
Sanggenon ANO ProductionBV2 and RAW 264.7Markedly inhibited LPS-induced nitric oxide production.[2][2]
Antiviral Activity

Table 2: Antiviral Activity of Other Flavonoids Against Dengue Virus

CompoundTarget/AssayVirus StrainIC50 ValueCitation
QuercetinPost-adsorptionDENV-235.7 µg/mL[6]
DaidzeinPost-adsorptionDENV-2142.6 µg/mL[6]
NaringinAnti-adsorptionDENV-2168.2 µg/mL[6]
Anticancer Activity

Currently, there is a lack of specific published research detailing the anticancer activities and IC50 values for this compound. However, studies on other structurally related sanggenons and prenylated flavonoids from Morus species have shown cytotoxic effects against various cancer cell lines.

Table 3: Cytotoxic Activity of Related Sanggenons and Prenylated Flavonoids

CompoundCell LineIC50 ValueCitation
Sanggenon CHuman oral tumor cell lines (HSC-2 and HSG)Potent cytotoxicity[7]
Sanggenol MHuman oral tumor cell lines (HSC-2 and HSG)Potent cytotoxicity[7]
Kuwanon CHuman monocytic leukemia cell line (THP-1)1.7 ± 0.03 µM[8]
MorusinolHuman monocytic leukemia cell line (THP-1)4.3 ± 0.09 µM[8]
Sanggenon EHuman monocytic leukemia cell line (THP-1)4.0 ± 0.12 µM[8]

II. Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the comparative analysis.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is used to quantify the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.

  • Cell Culture: RAW 264.7 murine macrophage cells are seeded in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubated for 24 hours.[9]

  • Treatment: The culture medium is replaced with fresh medium containing lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response, along with various concentrations of the test compounds (e.g., this compound, Sanggenon C).[9]

  • Incubation: The cells are incubated for another 24-48 hours.[10][11]

  • Griess Reaction: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[9]

  • Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined from a standard curve.[9]

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB transcription factor.

  • Cell Transfection: A suitable cell line (e.g., HEK293 or RAW 264.7) is transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.[12]

  • Cell Seeding and Treatment: Transfected cells are seeded in a 96-well plate. After adherence, they are treated with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of the test compounds.[12]

  • Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular components, including the expressed luciferase enzyme.

  • Luminometry: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The light intensity is proportional to the amount of luciferase produced, which in turn reflects the level of NF-κB activation.[12]

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in the referenced research.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases nucleus Nucleus NFkB_p65_p50->nucleus Translocates to iNOS_gene iNOS Gene NFkB_p65_p50->iNOS_gene Binds to promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Sanggenon_O This compound Sanggenon_O->IKK Inhibits antiviral_workflow DENV Dengue Virus (DENV) Host_Cell Host Cell DENV->Host_Cell Infection Replication Viral Replication Host_Cell->Replication NS1_Glycosylation NS1 Glycosylation Replication->NS1_Glycosylation Progeny_Virus Progeny Virus NS1_Glycosylation->Progeny_Virus Sanggenon_O This compound Sanggenon_O->NS1_Glycosylation Inhibits no_assay_workflow cluster_plate 96-well Plate cluster_reaction Griess Reaction p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 r1 Mix Supernatant with Griess Reagent p5->r1 r2 Incubate 10 min r1->r2 measurement Measure Absorbance at 540 nm r2->measurement

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Sanggenon O

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of sanggenon O, a flavonoid compound of interest in various research fields.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, protective gloves, and impervious clothing. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] An accessible safety shower and eyewash station are mandatory in the handling area.[1]

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is essential for its safe handling and disposal.

PropertyValueReference
Molecular FormulaC40H36O12[2]
Molecular Weight708.7 g/mol [2]
AppearanceNot specified (likely a solid powder)
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1] Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the disposal guidelines for the structurally similar compound, Sanggenon D, should be followed. Sanggenon D is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to avoid release to the environment .[1]

Experimental Protocol for Disposal:

  • Waste Collection:

    • Collect all waste this compound, including pure compound and any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.

    • For solutions of this compound, do not dispose of them down the sink. Absorb the liquid with a non-reactive absorbent material such as diatomite or universal binders.[1]

  • Container Management:

    • Ensure the waste container is made of a material compatible with the solvents used to dissolve this compound.

    • Keep the container tightly sealed when not in use and store it in a cool, well-ventilated, and designated hazardous waste storage area.[1]

  • Decontamination:

    • Decontaminate any surfaces or non-disposable equipment that have come into contact with this compound by scrubbing with alcohol.[1]

    • Dispose of any cleaning materials (e.g., wipes, gloves) as contaminated waste.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste container through an approved and licensed waste disposal contractor.[1]

    • Provide the waste disposal company with all available information on the chemical, including its known hazards.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Sanggenon_O_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_final Final Steps A Wear appropriate PPE: - Safety Goggles - Gloves - Lab Coat B Handle in a well-ventilated area (Fume Hood) A->B C This compound Waste (Solid or Solution) D Is waste solid or contaminated material? C->D E Place in a labeled Hazardous Waste Container D->E Yes F Absorb with inert material (e.g., diatomite) D->F No (Solution) H Store waste container in a designated area E->H G Dispose of absorbent as solid hazardous waste F->G G->E I Arrange for pickup by an approved waste disposal service H->I J Decontaminate workspace and equipment with alcohol I->J

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Sanggenon O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for sanggenon O, a bioactive compound of interest in various research and development applications. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Precautions

Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Use
Eye Protection Safety goggles with side-shieldsMust be worn at all times to protect against splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Inspect for tears or punctures before use. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory coatTo protect skin and clothing from potential contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of dust or aerosols.

General Safety and Handling Precautions:

  • Avoid contact with eyes, skin, and clothing.

  • Do not ingest or inhale.

  • Wash hands thoroughly after handling.

  • Ensure a safety shower and eyewash station are readily accessible.

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

Operational Plan: From Receipt to Experiment

A systematic approach to handling this compound from receipt to its use in experiments is crucial for both safety and experimental integrity.

Receiving and Storage

StepProcedureKey Considerations
1. Inspection Upon receipt, visually inspect the container for any damage or leaks.If the container is compromised, follow appropriate spill cleanup procedures.
2. Storage Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.Protect from light and moisture.

Preparation of Stock Solutions

This compound is typically used in cell-based assays where a stock solution is prepared and then diluted to the final experimental concentrations.

StepProcedureKey Considerations
1. Dissolution Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically <0.1%).
2. Aliquoting Aliquot the stock solution into smaller, single-use vials.This prevents repeated freeze-thaw cycles which can degrade the compound.
3. Storage of Stock Store the aliquoted stock solutions at -20°C or -80°C for long-term stability.Clearly label all aliquots with the compound name, concentration, and date of preparation.

Experimental Workflow: Investigating the Effect of this compound on the NF-κB Pathway in RAW 264.7 Cells

The following workflow outlines a typical experiment to investigate the anti-inflammatory effects of this compound by examining its impact on the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture RAW 264.7 cells seeding Seed cells in plates cell_culture->seeding pretreatment Pre-treat with this compound seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation no_measurement Measure Nitric Oxide (NO) production stimulation->no_measurement western_blot Western Blot for iNOS and IκBα stimulation->western_blot nfkb_assay NF-κB Reporter Assay stimulation->nfkb_assay nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Activation TLR4->IKK activates IkappaB IκBα Phosphorylation & Degradation IKK->IkappaB phosphorylates NFkB NF-κB (p50/p65) IkappaB->NFkB releases NFkB_translocation NF-κB Nuclear Translocation NFkB->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (e.g., iNOS) NFkB_translocation->Gene_expression activates SanggenonO This compound SanggenonO->IkappaB inhibits

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.